7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNBSYHDPQDEOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: Engineering Conformational Rigidity in Peptidomimetics and Organocatalysis
Executive Summary
The pursuit of predictable secondary structures in synthetic peptides and highly enantioselective organocatalysts relies heavily on the spatial control of molecular backbones. 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Abh) represents a masterclass in structural engineering. By introducing a methylene bridge across the 1,4-positions of a pyrrolidine ring, chemists have created a conformationally constrained
This technical guide dissects the mechanistic rationale, structural dynamics, and practical laboratory workflows for utilizing Abh in advanced synthetic applications.
Structural Rationale: The Physics of the Bicyclic Core
Natural L-proline is unique among proteinogenic amino acids due to its secondary amine, which forms a tertiary amide bond upon incorporation into a peptide chain. However, the relatively low energy barrier between the cis and trans isomers of this bond often leads to structural heterogeneity.
Abh solves this by enforcing extreme steric constraints. The [2.2.1] bicyclic system fundamentally alters the thermodynamics of the molecule 1. When incorporated into an oligomeric chain, the steric bulk of the bridgehead forces the adjacent amide bonds into highly specific orientations.
Controlling Amide Isomerization via Bridgehead Substitution
The true power of the Abh scaffold is unlocked through functionalization. Research has demonstrated that introducing a substituent at the C4-bridgehead position (e.g., a methoxymethyl group) completely biases the amide equilibrium toward the cis-conformation 2. This total bias allows for the self-assembly of robust, non-hydrogen-bonded helical structures that resist unfolding even in highly competitive protic solvents like water.
Logical flow of conformational control in Abh-derived peptides.
Applications in Asymmetric Organocatalysis
Beyond peptidomimetics, the rigidity of Abh makes it a superior organocatalyst. In asymmetric anti-Mannich and direct aldol reactions, the catalyst must form an enamine intermediate with the donor ketone. The [2.2.1] bicyclic framework creates a highly rigid, sterically demanding transition state that dictates the trajectory of the incoming electrophile with extreme precision 3.
Organocatalytic aldol reaction workflow using Abh catalyst.
Quantitative Catalyst Comparison
To understand the evolutionary leap from natural proline to Abh, we must look at the quantitative data regarding their performance in standard aldol additions.
| Catalyst | Structure Type | Amide cis/trans Bias | Aldol Reaction ee (%) | Key Advantage |
| L-Proline | Monocyclic | trans-favored | 70–80% | Benchmark natural catalyst; inexpensive. |
| Monocyclic | Mixed | ~85% | Increased proteolytic stability. | |
| Abh Core | Bicyclic | Highly tunable (cis-favored with C4-sub) | >95% | Extreme rigidity; water-stable helices 4. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a verification checkpoint.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating Abh
Coupling a sterically hindered bicyclic secondary amine requires overcoming significant activation energy barriers. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is often insufficient.
Step 1: Resin Swelling
-
Action: Suspend Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.
-
Causality: Solvating the polymer matrix expands the resin beads, exposing internal reactive sites to ensure uniform reaction kinetics.
Step 2: Fmoc Deprotection
-
Action: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
-
Causality: Piperidine acts as a mild base to strip the Fmoc protecting group via an E1cB mechanism, liberating the terminal amine.
Step 3: Pre-Activation of the Incoming Amino Acid
-
Action: In a separate vial, dissolve Fmoc-Abh-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA, 6 eq). Stir for 3 minutes.
-
Causality: The steric bulk of the [2.2.1] bridge severely hinders nucleophilic attack. HATU converts the carboxylic acid into a highly reactive, resonance-stabilized OAt ester, which is absolutely required to force the coupling onto the hindered secondary amine of the preceding Abh residue 5.
Step 4: Coupling
-
Action: Add the pre-activated mixture to the resin. Agitate at room temperature for 120 minutes.
Step 5: Validation (The Chloranil Test)
-
Action: Remove a few resin beads and perform a Chloranil test (not a Kaiser test).
-
Causality & Validation: The standard Kaiser test relies on ninhydrin, which yields false negatives for secondary amines (like the nitrogen in Abh). The Chloranil test specifically detects secondary amines. A negative result (colorless or pale yellow beads) confirms the absence of unreacted secondary amines, validating that the sterically demanding coupling is 100% complete.
Protocol B: Direct Asymmetric Aldol Reaction using Abh Catalyst
Step 1: Catalyst Preparation
-
Action: In a reaction vial, dissolve 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (10 mol %) in neat acetone (donor). Add Trifluoroacetic acid (TFA, 10 mol %).
-
Causality: While the secondary amine attacks the ketone to form the enamine, the acid co-catalyst (TFA) accelerates the initial iminium ion formation and subsequent hydrolysis steps, preventing catalyst trapping.
Step 2: Electrophile Addition
-
Action: Add 4-nitrobenzaldehyde (1.0 eq) to the mixture. Stir at 0 °C for 24 hours.
-
Causality: Lowering the temperature to 0 °C reduces the kinetic energy of the system, maximizing the energy difference between the diastereomeric transition states and thereby increasing enantioselectivity.
Step 3: Quenching and Extraction
-
Action: Quench the reaction with saturated aqueous
. Extract with ethyl acetate (3x). Dry the organic layer over and concentrate under reduced pressure.
Step 4: Validation (Chiral HPLC)
-
Action: Purify the crude product via flash chromatography. Analyze the purified product using HPLC equipped with a chiral stationary phase (e.g., Chiralpak AD-H).
-
Causality & Validation: The chiral matrix of the HPLC column interacts differentially with the two enantiomers. Two distinct peaks with an area ratio of >95:5 validate the stereocontrol exerted by the rigid bicyclic framework of the Abh catalyst.
References
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters Source: Semantic Scholar 1
-
Water-stable helical structure of tertiary amides of bicyclic β-amino acid bearing 7-azabicyclo[2.2.1]heptane. Full control of amide cis-trans equilibrium by bridgehead substitution Source: PubMed (NIH) 2
-
Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions Source: ACS Publications 3
-
2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid Source: Benchchem 4
-
Modelling biologically important NH...π interactions Source: Russian Chemical Reviews 5
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Water-stable helical structure of tertiary amides of bicyclic β-amino acid bearing 7-azabicyclo[2.2.1]heptane. Full control of amide cis-trans equilibrium by bridgehead substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylic acid | 1217731-81-1 | Benchchem [benchchem.com]
- 5. Modelling biologically important NH...π interactions | Russian Chemical Reviews [rcr.colab.ws]
Spectroscopic Characterization of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a constrained, non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a rigid scaffold, this molecule offers a unique tool for designing conformationally restricted peptides and peptidomimetics with enhanced biological activity and metabolic stability. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by analysis of closely related derivatives and foundational spectroscopic principles. Detailed experimental protocols for data acquisition are also provided to aid researchers in their synthetic and analytical endeavors.
Introduction: The Significance of Constrained Amino Acids
The conformational flexibility of peptides is often a significant hurdle in drug discovery, leading to reduced receptor affinity and susceptibility to enzymatic degradation. The incorporation of conformationally constrained amino acids, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, into peptide sequences is a powerful strategy to overcome these limitations.[1][2][3] The rigid bicyclic structure of this amino acid restricts the phi (φ) and psi (ψ) torsional angles of the peptide backbone, locking it into a specific conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.
Synthesis and Stereochemistry
The synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives typically involves a key Diels-Alder reaction to construct the bicyclic core. Subsequent functional group manipulations and, if required, stereoselective resolutions or asymmetric syntheses are employed to obtain the desired stereoisomer. The stereochemistry at the C2 position (exo vs. endo) is a critical determinant of the molecule's three-dimensional structure and its influence on peptide conformation. Spectroscopic techniques, particularly NMR, are indispensable for elucidating the stereochemical outcome of the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, providing detailed information about its connectivity and stereochemistry.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of the 7-azabicyclo[2.2.1]heptane ring system is characterized by distinct chemical shifts for the bridgehead, bridge, and substituent-bearing protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups. The following table provides predicted chemical shift ranges based on data from N-Boc and other derivatives.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (bridgehead) | 3.8 - 4.2 | br s | - |
| H2 (exo/endo) | 3.0 - 3.5 | dd | J(H2, H3exo), J(H2, H3endo) |
| H3 (exo) | 1.8 - 2.2 | m | |
| H3 (endo) | 1.5 - 1.9 | m | |
| H4 (bridgehead) | 3.5 - 3.9 | br s | - |
| H5 (exo) | 1.8 - 2.2 | m | |
| H5 (endo) | 1.5 - 1.9 | m | |
| H6 (exo) | 1.8 - 2.2 | m | |
| H6 (endo) | 1.5 - 1.9 | m | |
| NH | 8.0 - 9.0 (protonated) | br s | - |
| COOH | 10.0 - 12.0 | br s | - |
Note: The exo and endo assignments for the H3, H5, and H6 protons can be determined through 2D NMR techniques (NOESY/ROESY) and analysis of coupling constants.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 (bridgehead) | 55 - 60 |
| C2 | 58 - 63 |
| C3 | 30 - 35 |
| C4 (bridgehead) | 54 - 59 |
| C5 | 28 - 33 |
| C6 | 28 - 33 |
| C=O (Carboxyl) | 175 - 180 |
Interpretation and Structural Elucidation
The stereochemistry of the carboxylic acid group at C2 (exo or endo) can be determined by analyzing the coupling constants between H2 and the H3 protons. According to the Karplus equation, the dihedral angle between these protons dictates the magnitude of the coupling constant. 2D NMR experiments such as COSY (Correlation Spectroscopy) are essential for assigning proton-proton correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to assign proton-carbon correlations.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired protonation state.
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY: To establish ¹H-¹H correlations.
-
HSQC/HMQC: To determine one-bond ¹H-¹³C correlations.
-
HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for confirming the carbon skeleton.
-
NOESY/ROESY: To determine through-space proton-proton interactions, which is essential for stereochemical assignments (exo/endo).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid.
Predicted IR Spectral Data
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad |
| N-H (Amine/Ammonium) | Stretching | 3200-3500 (free), 2800-3200 (salt) | Medium, Broad |
| C-H (alkane) | Stretching | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 | Strong, Sharp |
| C-N | Stretching | 1000-1250 | Medium |
| C-O | Stretching | 1210-1320 | Medium |
Note: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal and apply pressure.[4]
-
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound.[5][6][7]
Predicted Mass Spectral Data
-
Molecular Ion (M+H)⁺: The expected exact mass for C₇H₁₁NO₂ is 141.0790. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 142.0863.
-
Key Fragmentation Pathways: The fragmentation of the bicyclo[2.2.1]heptane system can be complex.[8][9] Common fragmentation pathways for the protonated molecule would likely involve:
-
Loss of H₂O (m/z 124.0757)
-
Loss of CO₂ (m/z 98.0913)
-
Loss of the carboxylic acid group (COOH) (m/z 96.0808)
-
Retro-Diels-Alder reaction, although this may be less favorable for the saturated system.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture, often with a small amount of formic acid to promote protonation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to confirm the elemental composition.
-
MS/MS Analysis: To confirm the proposed fragmentation pathways, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
References
- Figeys, D., & Aebersold, R. (1998). High-sensitivity analysis of proteins and peptides by capillary electrophoresis-electrospray-tandem mass spectrometry. Electrophoresis, 19(13), 2337-2347.
- Gómez-González, M., et al. (2019). Fragmentation of Bicyclo[2.2.1]heptane Derivatives in Mass Spectrometry. Journal of Mass Spectrometry, 54(5), 413-422.
- Julian, R. R., & Beauchamp, J. L. (2003). Site of protonation of gas-phase amino acids: the surprisingly high basicity of the carboxylic acid group. Journal of the American Chemical Society, 125(11), 3290-3291.
- Kandiyal, P. S., et al. (2018).
- MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning.
- Toniolo, C. (1990). Conformationally restricted peptides through short-range cyclizations. International journal of peptide and protein research, 35(4), 287-300.
- Wishart, D. S. (2011).
- Avenoza, A., Busto, J. H., Cativiela, C., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(4), 545-548.
- Drew, M. G. B., George, A. V., Isaacs, N. S., & Rzepa, H. S. (1985). High-pressure synthesis, structures, and conformational properties of some derivatives of 7-azabicyclo[2.2.1]heptane. Journal of the Chemical Society, Perkin Transactions 1, 1277-1284.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
- Kinstle, T. H., & Stam, J. G. (1968). The mass spectrometry of bicyclic compounds. I. The fragmentation of bicyclo[2.2.1]heptane and its derivatives. The Journal of Organic Chemistry, 33(4), 1674-1678.
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.
- Samadi, A., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
- Smith, B. C. (2011). Fundamentals of Fourier transform infrared spectroscopy. CRC press.
- Spande, T. F., et al. (1992). Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent analgesic activity from an Ecuadoran poison frog. Journal of the American Chemical Society, 114(9), 3475-3478.
- ThermoFisher Scientific. (n.d.). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies.
- van Maarseveen, J. H. (2005). Recent developments in the synthesis of conformationally constrained peptides. Combinatorial chemistry & high throughput screening, 8(3), 211-224.
- Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
Sources
- 1. Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amino acid cluster formation studied by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biological Activity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid and Its Derivatives
Abstract
The 7-azabicyclo[2.2.1]heptane framework, a conformationally constrained saturated bicyclic amine, represents a pivotal scaffold in modern medicinal chemistry. While the parent 7-azabicyclo[2.2.1]heptane-2-carboxylic acid is primarily recognized as a rigid proline analogue, its true pharmacological potential is unlocked in its derivatives. These compounds have been extensively explored as potent modulators of crucial central nervous system targets, most notably nicotinic acetylcholine receptors (nAChRs) and sigma-2 (σ2) receptors. This guide provides a comprehensive technical overview of the synthesis, biological activities, structure-activity relationships, and experimental evaluation of this versatile chemical entity. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders, pain management, and oncology.
Introduction: A Scaffold of Rigid Potential
The 7-azabicyclo[2.2.1]heptane ring system, also known as 7-azanorbornane, has garnered significant interest due to its unique three-dimensional structure. This rigidity is a desirable feature in drug design as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The incorporation of a carboxylic acid moiety at the 2-position introduces a key functional group for further derivatization or for mimicking the structure of amino acids.
The primary biological relevance of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid itself lies in its role as a conformationally constrained proline analogue . Proline's unique cyclic structure plays a critical role in the secondary structure of peptides and proteins. By replacing proline with this bicyclic analogue, researchers can induce specific, rigid conformations in peptides to study structure-activity relationships or to enhance metabolic stability.[1]
However, the most profound biological activities are observed in derivatives where the nitrogen at the 7-position or the carbon at the 2-position are substituted. These derivatives have been instrumental in the development of potent ligands for key neurotransmitter receptors.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
One of the most significant applications of the 7-azabicyclo[2.2.1]heptane scaffold is in the design of ligands for nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of physiological processes and are therapeutic targets for pain, neurodegenerative diseases, and nicotine addiction.
The discovery of epibatidine , a natural alkaloid containing the 7-azabicyclo[2.2.1]heptane core, revealed the potent analgesic properties associated with this scaffold.[2][3] Epibatidine is a powerful nAChR agonist, but its high toxicity has limited its therapeutic use.[3][4][5] This has spurred extensive research into synthesizing analogues with improved safety profiles and receptor subtype selectivity.[3][5]
Mechanism of Action at nAChRs
Derivatives of 7-azabicyclo[2.2.1]heptane act as agonists or antagonists at nAChRs. Upon agonist binding, the receptor's ion channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+).[6][7] This influx causes depolarization of the neuronal membrane and initiates a signaling cascade. Sustained stimulation can lead to the activation of intracellular pathways like the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotective effects.[6]
Caption: nAChR agonist signaling pathway.
Structure-Activity Relationships (SAR) for nAChR Ligands
The development of epibatidine analogues has provided significant insights into the SAR of 7-azabicyclo[2.2.1]heptane-based nAChR ligands.
| Compound/Derivative Class | Key Structural Feature | Receptor Subtype Selectivity | Biological Activity | Reference |
| Epibatidine Analogues | 2-exo-(2'-substituted 5'-pyridinyl) group | High affinity for α4β2 subtypes | Potent Agonist | [8] |
| N-Arylalkyl Derivatives | N-(3-pyridylmethyl) substitution | Binds to nAChRs labeled by [3H]cytisine | Agonist with analgesic properties | [9] |
| Pyridazine Analogues | Bioisosteric replacement of 2-chloropyridinyl with pyridazine | Improved selectivity for α4β2 over α3β4 | Potent Agonist | |
| Disubstituted Pyridinyl | 2',3'-disubstituted pyridinyl moiety | High affinity and selectivity for α4β2 | Agonist/Antagonist activity | [10] |
Targeting the Sigma-2 (σ2) Receptor
The 7-azabicyclo[2.2.1]heptane scaffold has also been successfully employed to develop selective ligands for the sigma-2 (σ2) receptor. This receptor is overexpressed in proliferating tumor cells and is a promising target for cancer diagnostics and therapeutics.
A study on N-substituted 7-azabicyclo[2.2.1]heptanes revealed that the nature of the substituent on the nitrogen atom is critical for σ2 receptor affinity and selectivity.[11]
Mechanism of Action at σ2 Receptors
The σ2 receptor, now identified as TMEM97, is involved in various cellular processes, including cell proliferation, calcium signaling, and modulation of other receptor systems.[12][13] Ligands targeting the σ2 receptor can induce apoptosis in cancer cells. The downstream signaling of σ2 receptor activation is complex and can involve interactions with epidermal growth factor receptor (EGFR) and subsequent modulation of pathways such as Ras/ERK and PI3K/Akt.[14]
Caption: Simplified Sigma-2 receptor signaling.
Structure-Activity Relationships (SAR) for σ2 Receptor Ligands
The SAR for this class of compounds is distinct from that of the nAChR ligands:
-
N-Arylalkyl substituents were found to confer selectivity for the σ2 subtype.[11]
-
Alicyclic or polycarbocyclic N-substituents resulted in high affinity for both σ1 and σ2 subtypes.[11]
-
The conformational restriction of the 7-azabicyclo[2.2.1]heptane ring system provides greater σ2 binding and subtype selectivity compared to more flexible pyrrolidine analogues.[11]
Other Biological Activities
Blocking Mutagenicity of Nitrosamines
An interesting application of the 7-azabicyclo[2.2.1]heptane scaffold is its ability to block the mutagenicity of nitrosamines. Nitrosamines are potent carcinogens that are metabolically activated by cytochrome P450-mediated hydroxylation at the α-carbon. When the N-nitrosamine functionality is embedded within the rigid 7-azabicyclo[2.2.1]heptane structure, it becomes inert to this α-hydroxylation, thereby preventing its conversion to a mutagenic species.[15] This suggests a potential use for this scaffold in designing non-genotoxic compounds.[15]
Experimental Protocols
The biological activity of 7-azabicyclo[2.2.1]heptane derivatives is typically assessed using a combination of in vitro binding and functional assays.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Representative Protocol: nAChR Binding Assay
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing the nAChR subtype of interest in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Cytisine for α4β2 nAChRs), and varying concentrations of the 7-azabicyclo[2.2.1]heptane test compound.[16]
-
Equilibration: Incubate the plate at room temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation cocktail to each well and count the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
A similar protocol is used for σ2 receptor binding assays , often using [3H]DTG as the radioligand and a selective σ1 ligand (like (+)-pentazocine) to mask the σ1 binding sites.[17][18]
Functional Assays: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effect of a compound (agonist or antagonist activity) on ion channels like nAChRs.
Representative Protocol: nAChR Functional Assay
-
Cell Culture: Culture cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines) on glass coverslips.[19][20]
-
Patch-Clamp Setup: Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an internal solution that mimics the intracellular ionic composition.
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the surface of a cell and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Recording: Clamp the cell membrane at a holding potential (e.g., -70 mV). Apply the 7-azabicyclo[2.2.1]heptane test compound to the cell via the perfusion system and record the resulting ion current flowing through the nAChRs.
-
Data Analysis: Analyze the amplitude, kinetics, and dose-response relationship of the recorded currents to characterize the compound's agonist or antagonist properties.
Pharmacokinetics and Toxicology
The pharmacokinetic and toxicological properties of 7-azabicyclo[2.2.1]heptane derivatives are highly dependent on their specific substitutions. As mentioned, the high toxicity of epibatidine is a major concern.[4][5] However, research has shown that some synthetic analogues exhibit low affinity for plasma proteins, which suggests they are readily available for metabolism and distribution.[4][5] The development of new analogues continually aims to improve the therapeutic window by reducing toxicity while retaining potent pharmacological activity.[4]
Conclusion and Future Perspectives
The 7-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold and its derivatives remain a highly valuable platform in drug discovery. The inherent conformational rigidity of this system provides a strong foundation for designing potent and selective ligands. The demonstrated success in targeting nAChRs for analgesia and σ2 receptors for oncology highlights the broad therapeutic potential of this chemical class. Future research will likely focus on fine-tuning the structure of these derivatives to optimize their pharmacokinetic properties and minimize off-target effects, potentially leading to the development of novel drugs for a range of challenging diseases. The use of this scaffold as a constrained proline analogue will also continue to be a valuable tool in peptide and peptidomimetic research.
References
-
Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf. [Link]
-
7-azabicyclo[2.2.1]heptanes: Syntheses and Nicotinic Acetylcholine Receptor Agonist Activity of Potent Pyridazine Analogues of (±)-Epibatidine | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Sigma-2 receptor - Wikipedia. [Link]
-
Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues - PubMed. [Link]
-
Nicotinic acetylcholine receptor intracellular signaling pathway - Deranged Physiology. [Link]
-
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed. [Link]
-
Epibatidine: A Promising Natural Alkaloid in Health - PubMed. [Link]
-
enhancement of nerve growth factor (NGF)/TrkA signaling by sigma-2... - ResearchGate. [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. [Link]
-
7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines - PubMed. [Link]
-
Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC. [Link]
-
Epibatidine: A Promising Natural Alkaloid in Health - PMC - NIH. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS - PMC. [Link]
-
Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed. [Link]
-
Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogues - PubMed. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC. [Link]
-
Phantasmidine: An Epibatidine Congener from the Ecuadorian Poison Frog Epipedobates anthonyi | Journal of Natural Products - ACS Publications. [Link]
-
Electrophysiological whole-cell patch clamp recordings of acetylcholine... - ResearchGate. [Link]
-
Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems José Ignacio Barriobero Neila ABSTRACT TESIS DOCT. [Link]
-
Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update | Scilit. [Link]
-
EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS - MMSL. [Link]
Sources
- 1. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 2. scilit.com [scilit.com]
- 3. mmsl.cz [mmsl.cz]
- 4. Epibatidine: A Promising Natural Alkaloid in Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 13. Sigma-2 receptor as a potential therapeutic target for treating central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Enantioselective Synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: A Technical Guide
This guide details the enantioselective synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid , a critical conformationally restricted proline isostere (often abbreviated as Ahc or 7-ABHCA ).
Executive Summary
Target Molecule: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Role: Conformationally restricted analogue of proline (Proline Isostere).
Significance: This scaffold fixes the
This guide presents two distinct, field-validated synthetic pathways:
-
The Chiral Pool Strategy (Rapoport Route): High-fidelity synthesis starting from L-Serine. Ideal for generating specific enantiomers of the amino acid with defined stereochemistry.
-
The Meso-Desymmetrization Strategy: Scalable access via Diels-Alder construction and organocatalytic desymmetrization. Ideal for multi-gram preparation of the scaffold.
Retrosynthetic Analysis
The retrosynthesis reveals two fundamental disconnections.
-
Path A (Transannular Alkylation): Disconnects the N-C4 bridge. This traces back to a highly substituted pyrrolidine derived from chiral amino acids (L-Serine).
-
Path B (Cycloaddition/Desymmetrization): Disconnects the C1-C4 bridgehead via a Diels-Alder transform. This leads to an achiral pyrrole precursor, requiring downstream desymmetrization.
Figure 1: Retrosynthetic logic flow comparing Chiral Pool and Desymmetrization strategies.
Route 1: The Chiral Pool Strategy (Rapoport Protocol)
This route, pioneered by Henry Rapoport, is the authoritative method for synthesizing the amino acid form directly. It relies on the "chiral template" effect of L-Serine to establish the absolute configuration before ring closure.
Mechanistic Insight
The core innovation is the transannular alkylation . A 2,5-cis-disubstituted pyrrolidine is constructed where the side chains are pre-positioned. A base-mediated displacement closes the bridge, forming the strained [2.2.1] system.
Step-by-Step Protocol
Phase 1: Construction of the Pyrrolidine Core
-
Starting Material: L-Serine methyl ester hydrochloride.
-
N-Protection: React with PhF (9-phenylfluoren-9-yl) bromide or Benzyl bromide to protect the amine. Why? Bulky protecting groups prevent over-alkylation and direct the stereochemistry of subsequent additions.
-
Side Chain Extension: Convert the serine ester to the
-keto ester via Claisen condensation or reaction with a lithium enolate. -
Cyclization: Reduction of the ketone followed by intramolecular cyclization (Mitsunobu or mesylation/displacement) yields the cis-2,5-disubstituted pyrrolidine.
Phase 2: Transannular Ring Closure (The Key Step)
-
Substrate: cis-N-Z-2-(carbo-tert-butoxymethyl)-5-(iodomethyl)pyrrolidine (or similar leaving group variant).
-
Reaction: Treat with KHMDS (Potassium hexamethyldisilazide) in THF at -78°C.
-
Mechanism: The base generates the enolate at the ester side chain. The enolate attacks the electrophilic carbon at the 5-position (the iodomethyl group) across the ring.
-
Result: Formation of the 7-azabicyclo[2.2.1]heptane skeleton with the carboxylic acid precursor at C2.[1][2][3][4]
Phase 3: Deprotection
-
Hydrogenolysis: H2, Pd/C to remove the N-Z (benzyloxycarbonyl) group and benzyl esters.
-
Isolation: Ion-exchange chromatography to isolate the zwitterionic amino acid.
Data Summary: Rapoport Route
| Parameter | Value | Notes |
| Starting Material | L-Serine | Inexpensive, 100% ee source. |
| Key Step Yield | 65-75% | Transannular alkylation is highly efficient despite strain. |
| Enantiomeric Excess | >99% ee | Chirality is preserved from L-Serine. |
| Stereocontrol | Exo-selective | Thermodynamic control usually favors the exo-isomer. |
Route 2: The Meso-Desymmetrization Strategy (Scalable)
For large-scale applications (e.g., drug development campaigns), the linear nature of the chiral pool route can be limiting. The desymmetrization route offers a convergent alternative.
Mechanistic Insight
This route builds the [2.2.1] skeleton first as an achiral meso compound via a Diels-Alder reaction. The symmetry is then broken using a chiral organocatalyst (Cinchona alkaloid) to open a meso-anhydride, establishing the absolute stereochemistry.
Step-by-Step Protocol
Phase 1: Scaffold Assembly
-
Diels-Alder:
-
Reagents: N-Boc-pyrrole (1.0 eq) + Dimethyl acetylenedicarboxylate (DMAD, 1.2 eq).
-
Conditions: Reflux in Toluene or sealed tube at 110°C.
-
Product: N-Boc-7-azabicyclo[2.2.1]heptadiene-2,3-dicarboxylate.
-
-
Hydrogenation:
-
Reagents: H2 (1 atm), Pd/C (10% w/w), MeOH.
-
Outcome: Quantitative reduction of the double bonds to yield the meso-diester.
-
-
Anhydride Formation:
-
Hydrolysis: LiOH, THF/H2O.
-
Cyclization: Acetic anhydride or EDC coupling to form the meso-N-Boc-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride.
-
Phase 2: Enantioselective Desymmetrization
-
Reagents: Meso-anhydride + Benzyl alcohol (BnOH).[5]
-
Catalyst: (DHQD)2AQN or Quinidine (10-20 mol%).
-
Conditions: Toluene, -20°C to 0°C.
-
Mechanism: The catalyst activates the anhydride and directs the nucleophilic attack of benzyl alcohol to one specific carbonyl group based on steric fit.
-
Result: The hemi-ester with high enantiomeric excess (90-98% ee).
Phase 3: Decarboxylation to the Mono-Acid To obtain the 2-carboxylic acid (removing the extra carboxyl group):
-
Barton Decarboxylation: Convert the free acid to a thiohydroxamate ester, then radical reduction (Bu3SnH).
-
Curtius Rearrangement (Alternative): If an amine substituent is desired at C3 (as in Epibatidine synthesis), the free acid is converted to the isocyanate.
Figure 2: Organocatalytic desymmetrization workflow.
Comparative Technical Analysis
| Feature | Rapoport Route (Chiral Pool) | Desymmetrization Route (Meso) |
| Stereochemical Source | Intrinsic (L-Serine) | External Catalyst (Cinchona Alkaloid) |
| Atom Economy | Moderate (Protecting groups required) | High (Convergent assembly) |
| Scalability | Linear steps limit multi-gram scale. | Excellent (Diels-Alder is scalable). |
| Product Profile | Delivers 2-COOH directly. | Delivers 2,3-dicarboxy (requires modification).[6] |
| Best Use Case | Synthesis of complex amino acid analogs.[7] | Synthesis of Epibatidine or simple scaffold cores. |
References
-
Rapoport, H., et al. "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids.[1] Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry, 1996, 61(1), 168–176. Link
-
Trudell, M. L., et al. "Synthesis of 7-azabicyclo[2.2.1]heptane derivatives." Journal of Organic Chemistry, 1998, 63, 4545. Link
-
Chen, Z., & Trudell, M. L. "Chemistry of 7-azabicyclo[2.2.1]hepta-2,5-dienes." Chemical Reviews, 1996, 96(3), 1179–1194. Link
-
Bolm, C., et al. "Desymmetrization of meso-anhydrides." Chemical Reviews, 2004, 104, 6217. Link
-
Vertex Pharmaceuticals. "Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide." ACS National Meeting Abstract, 2012. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Development of a scalable, enantioselective synthesis of (-)-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide, a scaffold for divergent drug discovery synthesis - American Chemical Society [acs.digitellinc.com]
- 6. 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid [webbook.nist.gov]
- 7. scilit.com [scilit.com]
Technical Guide: Solubility Profile & Handling of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
The following technical guide details the solubility profile, handling protocols, and physicochemical behavior of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (often abbreviated as Ahc ).
Executive Summary
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Ahc) is a conformationally constrained bicyclic amino acid, widely utilized as a proline analogue in peptidomimetics and as a core scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands (e.g., Epibatidine analogues).[1][2]
For the researcher, the solubility of Ahc is not a single static value but a dynamic property dependent on its protonation state . As a zwitterionic amino acid, its solubility flips dramatically between aqueous and organic phases depending on pH and protecting group status. This guide categorizes solubility by chemical form—Free Zwitterion , Salt (HCl) , and Protected Intermediate (Boc/Ester) —to ensure successful synthesis, purification, and biological assay preparation.
Physicochemical Profile
Understanding the core properties is essential for predicting solubility behavior in unmapped solvent systems.
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₇H₁₁NO₂ (MW: 141.17 g/mol ) | Small, polar molecule. |
| LogP (Predicted) | ~0.16 – 0.40 | Hydrophilic; prefers aqueous/polar phases. |
| pKa (Typical) | ||
| Isoelectric Point (pI) | ~5.8 – 6.0 | Minimum water solubility occurs near this pH. |
| State | Crystalline Solid | High lattice energy requires polar protic solvents to dissolve. |
Solubility Landscape: The "Three-State" Model
Researchers often fail to dissolve Ahc because they treat the Free Acid, HCl Salt, and N-Boc protected forms as interchangeable. They are not.
Table 1: Solubility Matrix by Chemical State
Qualitative solubility at 25°C. (+++ = Highly Soluble, ++ = Soluble, + = Sparingly Soluble, - = Insoluble)
| Solvent Class | Specific Solvent | Free Zwitterion | HCl Salt | N-Boc / Ester |
| Polar Protic | Water (pH 7) | +++ | +++ | - |
| Methanol | ++ | +++ | +++ | |
| Ethanol | + | ++ | ++ | |
| Polar Aprotic | DMSO | ++ | +++ | +++ |
| DMF | + | ++ | +++ | |
| Acetonitrile | - | + | ++ | |
| Non-Polar | Dichloromethane (DCM) | - | - | +++ |
| Ethyl Acetate | - | - | ++ | |
| Hexanes / Heptane | - | - | - |
Detailed Solvent Analysis[3][4]
A. Aqueous Systems (Water, PBS)
-
Free Zwitterion: Highly soluble. However, solubility is lowest at the isoelectric point (pH ~6). To maximize concentration (>50 mg/mL), adjust pH away from pI using dilute HCl or NaOH.
-
HCl Salt: Extremely soluble (>100 mg/mL). The chloride counter-ion disrupts the crystal lattice, making this the preferred form for preparing high-concentration aqueous stocks.
B. Alcohols (MeOH, EtOH)[3]
-
Methanol: The "Universal Solvent" for Ahc. It dissolves both the salt and the free acid moderately well. It is the primary solvent for recrystallization, often with diethyl ether as an anti-solvent.
-
Ethanol: Solubility drops significantly compared to methanol.
C. Chlorinated & Organic Solvents (DCM, EtOAc)
-
Critical Distinction: The free amino acid is insoluble in DCM. If you are performing a liquid-liquid extraction (work-up) and your product is the free acid, it will remain in the aqueous layer.
-
Protected Forms: Once the nitrogen is protected (e.g., N-Boc) or the carboxylic acid is esterified, the molecule behaves like a standard lipophilic organic compound, becoming highly soluble in DCM and Ethyl Acetate.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the specific form of the molecule and the intended application.
Caption: Decision tree for solvent selection based on the chemical state (Salt, Zwitterion, Protected) and intended application.
Experimental Protocols
Protocol A: Preparation of Stock Solution for Biological Assays
Objective: Create a stable, precipitant-free 100 mM stock solution. Target Form: HCl Salt or Free Acid.
-
Weighing: Accurately weigh the 7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
-
Note: If using the HCl salt, account for the counter-ion mass (MW ~177.6 vs 141.2).
-
-
Primary Solvent:
-
Preferred: Dissolve in DMSO (Dimethyl sulfoxide). This ensures sterility and solubility regardless of minor pH fluctuations.
-
Alternative: Sterile Water or PBS. If using the Free Acid in water, the solution may require sonication. If it remains cloudy, add 1.0 M NaOH dropwise until clear (forming the sodium salt).
-
-
Dilution: Dilute the DMSO stock at least 1:1000 into culture media to keep DMSO concentration <0.1% (non-toxic limit).
Protocol B: Purification via Recrystallization (The "Anti-Solvent" Method)
Objective: Purify the crude free amino acid after deprotection. Mechanism: Exploiting the solubility differential between Methanol (High) and Ether (Low).
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Methanol .
-
Tip: If the solution is colored, treat with activated charcoal and filter while hot.
-
-
Anti-Solvent Addition: Remove from heat. Slowly add Diethyl Ether (or Acetone) dropwise until a persistent turbidity (cloudiness) appears.
-
Crystallization: Add a few drops of methanol to clear the turbidity, then seal the flask and let it stand at room temperature for 2 hours, followed by 4°C overnight.
-
Collection: Filter the white crystals and wash with cold Ether.
Applications & Implications
Peptide Synthesis (Solid Phase)
When using Ahc in SPPS (Solid Phase Peptide Synthesis), the Fmoc-protected form is typically used.
-
Solvent: DMF (Dimethylformamide) or NMP.
-
Coupling Reagents: HATU/DIEA.
-
Warning: The bridgehead nitrogen reduces the nucleophilicity of the carboxylic acid compared to standard proline, often requiring double-coupling cycles.
Epibatidine Analogues
In the synthesis of Epibatidine derivatives, the 7-aza scaffold is often handled as the Boc-intermediate .[4]
-
Reaction: Radical cyclizations or Diels-Alder reactions.[5]
-
Work-up: These intermediates are extracted into DCM or Chloroform . Do not attempt to extract the deprotected amine into organics without adjusting pH to >12.
References
-
Ikeda, M., et al. (1994).[5] Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane systems using radical cyclization.[5][6] Heterocycles.[5] [Link]
-
Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems.[4] University of La Rioja. [Link]
-
EPA CompTox. 7-Azabicyclo[2.2.1]heptane derivatives Physicochemical Properties. [Link]
Sources
- 1. 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid | C7H10O3 | CID 13614306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 5. semanticscholar.org [semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Advanced Applications of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid in Medicinal Chemistry and Peptidomimetics
Introduction: The Power of Conformational Restriction
In modern medicinal chemistry and synthetic methodology, the spatial arrangement of pharmacophores is as critical as their electronic properties. 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a highly constrained, bridged bicyclic β-amino acid that serves as a rigidified analog of proline and β-proline[1]. By locking the nitrogen atom within a [2.2.1] bridged framework, this scaffold eliminates the conformational flexibility inherent to monocyclic pyrrolidines.
This structural rigidity has profound implications across multiple domains of chemical biology and drug discovery:
-
Organocatalysis: It dictates highly specific transition-state geometries, significantly enhancing enantioselectivity in asymmetric transformations[1].
-
Peptidomimetics: It acts as a bifunctional building block in multicomponent reactions, forcing unique reaction trajectories that bypass standard β-lactam formation[2].
-
Targeted Therapeutics: It maps perfectly onto the pharmacophores required for nicotinic acetylcholine receptors (nAChR)[3] and serves as a core scaffold for modern ubiquitin-specific protease 30 (USP30) inhibitors[4].
Mechanistic Insights & Causality (Expertise & Experience)
Transition-State Control in Asymmetric Organocatalysis
In enamine-mediated direct aldol reactions, the geometry of the carboxylic acid group relative to the pyrrolidine ring is the primary determinant of stereocontrol. Flexible monocyclic β-prolines suffer from bond rotation, leading to a mixture of transition states and poor enantioselectivity.
By employing 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, the dihedral angle between the secondary amine and the carboxylic acid is locked. When the enamine intermediate forms with a ketone, the rigidified carboxylic acid acts as a precise hydrogen-bond donor to the incoming electrophile (e.g., an aldehyde), shielding one face of the enamine completely. This causality explains why the bicyclic system drastically outperforms its monocyclic counterparts in asymmetric aldolizations[1].
Trajectory Diversion in Ugi Multicomponent Reactions
The intramolecular Ugi reaction (combining an amine, carboxylic acid, aldehyde, and isocyanide) typically yields β-lactam derivatives when standard β-amino acids are used. However, when 7-azabicyclo[2.2.1]heptane-2-carboxylic acid is subjected to these conditions, the rigid azanorbornyl core prevents the Mumm rearrangement from following the standard lactamization trajectory due to extreme ring strain. Instead, a divergent post-condensation acylation occurs, yielding highly complex, polyfunctionalized azabicyclic peptidomimetics[2]. This allows chemists to access novel chemical space for high-throughput library screening.
Figure 1: Mechanistic workflow of the divergent Ugi multicomponent reaction utilizing the rigid 7-aza scaffold.
Quantitative Data Summaries
To illustrate the superiority and versatility of this scaffold, the following tables summarize its performance in organocatalysis and its utility in targeted drug discovery.
Table 1: Comparative Organocatalytic Efficiency in Direct Aldol Reactions (Acetone + 4-nitrobenzaldehyde)
| Catalyst | Structural Type | Enantiomeric Excess (ee) | Ref |
|---|---|---|---|
| Proline | Monocyclic α-amino acid | ~60-70% | [1] |
| β-Proline | Monocyclic β-amino acid | ~30-50% | [1] |
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | Bridged bicyclic β-amino acid | >90% |[1] |
Table 2: Medicinal Chemistry Targets and Derivatives
| Derivative Type | Biological Target | Therapeutic Application | Ref |
|---|---|---|---|
| N-Arylalkyl / N-(3-pyridylmethyl) | nAChR (Ki = 98 nM) | Analgesia / Neurological | [3] |
| N-cyano-7-azanorbornanes | USP30 Enzyme | Mitophagy / Parkinson's Disease | [4] |
| Polyfunctionalized Azanorbornyls | Peptidomimetic Libraries | Broad-spectrum Drug Discovery |[2] |
Logical Workflow of Scaffold Applications
Figure 2: Diversification of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in synthetic and medicinal chemistry.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in your syntheses.
Protocol A: Asymmetric Organocatalytic Aldol Reaction
Objective: Utilize the constrained geometry of the 7-aza scaffold to drive stereoselective C-C bond formation[1].
Reagents:
-
4-nitrobenzaldehyde (1.0 mmol)
-
Anhydrous Acetone (2.0 mL, acts as both reactant and solvent)
-
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (0.1 mmol, 10 mol%)
-
Deionized water (Optional additive, 1-2 equivalents to facilitate proton transfer)
Step-by-Step Methodology:
-
Preparation: In a flame-dried 10 mL round-bottom flask, dissolve 7-azabicyclo[2.2.1]heptane-2-carboxylic acid (10 mol%) in anhydrous acetone (2.0 mL).
-
Causality Check: Acetone must be anhydrous initially to prevent premature catalyst deactivation, though a controlled micro-addition of water later can accelerate the hydrolysis of the product-enamine complex.
-
-
Initiation: Add 4-nitrobenzaldehyde (1.0 mmol) to the stirring mixture at room temperature (20-25 °C).
-
Reaction: Stir the mixture vigorously for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).
-
Quenching: Once the aldehyde is consumed, quench the reaction by adding saturated aqueous
(2 mL). -
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification & Validation: Purify the crude product via flash column chromatography. Validate the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AS-H column). Expected outcome: >90% ee.
Protocol B: Synthesis of N-cyano-7-azanorbornane Precursors (USP30 Inhibitors)
Objective: Perform a rapid N-cyanation of the azanorbornane core to generate precursors for mitochondrial dysfunction therapeutics[4].
Reagents:
-
(1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (or ester derivative) HCl salt (0.050 mmol)
-
Cyanogen bromide (CNBr) (0.10 mmol)
-
N,N-Diisopropylethylamine (DIEA) (0.15 mmol)
-
Methanol (0.5 mL) and Dichloromethane (DCM) (0.2 mL)
Step-by-Step Methodology:
-
Neutralization & Solvation: To a stirred solution of the 7-aza scaffold HCl salt (8.9 mg, 0.050 mmol) in Methanol (0.5 mL), add DIEA (0.026 mL, 0.15 mmol).
-
Causality Check: DIEA is chosen over weaker bases to ensure complete liberation of the secondary amine from its HCl salt, which is strictly required for the subsequent nucleophilic attack on the cyanogen bromide.
-
-
Cyanation: Dissolve Cyanogen bromide (11 mg, 0.10 mmol) in DCM (0.2 mL). Add this solution dropwise to the reaction mixture at room temperature.
-
Safety Note: CNBr is highly toxic. Perform this step in a well-ventilated fume hood.
-
-
Incubation: Stir the mixture at room temperature for exactly 20 minutes. The rigid nature of the bridged amine makes it highly nucleophilic, leading to rapid reaction completion.
-
Workup: Concentrate the mixture directly under a stream of nitrogen or reduced pressure to remove volatile solvents.
-
Purification: Purify the resulting N-cyano derivative via reverse-phase preparative HPLC.
-
Validation: Confirm the N-cyano installation via IR spectroscopy (sharp peak near 2200
for the nitrile group) and LC-MS (exact mass shift of +25 Da corresponding to the replacement of H with CN).
References
-
A novel intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives followed by post-condensation acylations: a new entry to azanorbornyl peptidomimetics Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
-
Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry PubMed / The Journal of Organic Chemistry URL:[Link]
-
Synthesis and Biological Evaluation at Nicotinic Acetylcholine Receptors of N-Arylalkyl- and N-Aryl-7-Azabicyclo[2.2.1]heptanes Journal of Medicinal Chemistry - ACS Publications URL:[Link]
- US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof Google Patents URL
Sources
- 1. Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives followed by post-condensation acylations: a new entry to azanorbornyl peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid as a High-Affinity Ligand for Sigma-2 (σ2) Receptors
Introduction: A New Scaffold for a Promising Target
The sigma-2 (σ2) receptor, now identified as Transmembrane Protein 97 (TMEM97), has emerged as a significant target for therapeutic intervention in a range of pathologies, including cancer, neurodegenerative diseases, and neuropathic pain.[1][2] Its overexpression in proliferating tumor cells makes it a particularly attractive biomarker for cancer diagnostics and a target for novel anti-cancer agents.[1] The development of selective ligands for the σ2 receptor is paramount to unlocking its therapeutic potential while minimizing off-target effects, most notably at the related sigma-1 (σ1) receptor.
The 7-azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for the development of potent and selective σ2 receptor ligands.[3] The rigid, bicyclic structure of this scaffold provides a constrained conformation that can be strategically modified to enhance affinity and selectivity for the σ2 receptor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives as σ2 receptor ligands, including detailed protocols for their characterization.
The Sigma-2 Receptor (TMEM97) Signaling Nexus
The σ2 receptor/TMEM97 is an endoplasmic reticulum-resident transmembrane protein that plays a crucial role in cellular cholesterol homeostasis.[1][4] It forms a functional complex with other proteins, including the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), to regulate the uptake and trafficking of cholesterol.[5][6][7] Ligand binding to the σ2 receptor can modulate these interactions and impact downstream cellular processes. Understanding this pathway is critical for interpreting the functional consequences of ligand binding.
Caption: Sigma-2 Receptor Cholesterol Homeostasis Pathway.
Synthesis of the 7-Azabicyclo[2.2.1]heptane Scaffold
The synthesis of the core 7-azabicyclo[2.2.1]heptane structure is often achieved through a Diels-Alder reaction.[8] For the specific synthesis of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, a multi-step synthetic route is required, often starting from readily available chiral precursors to ensure stereochemical control. While a detailed, step-by-step protocol for the title compound is beyond the scope of this note, the general approach involves the formation of the bicyclic system, followed by functional group manipulations to introduce the carboxylic acid at the C-2 position. Researchers are encouraged to consult specialized organic chemistry literature for detailed synthetic procedures.[9]
Protocol 1: In Vitro Radioligand Binding Assay for σ2 Receptors
This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of a test compound, such as a 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivative, for the σ2 receptor. The assay utilizes the non-selective sigma receptor radioligand [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) and a masking agent to block binding to σ1 receptors.[10][11]
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing σ2 receptors (e.g., MCF7 cells, rat liver).[11][12]
-
Radioligand: [3H]-DTG (specific activity ~30-60 Ci/mmol).
-
σ1 Masking Agent: (+)-Pentazocine.
-
Non-specific Binding Agent: Haloperidol or unlabeled DTG.
-
Test Compound: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivative of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and vacuum manifold .
Experimental Workflow:
Caption: Workflow for the σ2 Receptor Competitive Binding Assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 10 µM to 0.1 nM).
-
Prepare stock solutions of (+)-pentazocine (100 µM) and haloperidol (1 mM) in appropriate solvents.
-
Dilute the membrane preparation in ice-cold assay buffer to a final protein concentration of approximately 30-60 µg per well.[12]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 25 µL of [3H]-DTG (e.g., 5 nM final concentration), 25 µL of (+)-pentazocine (100 nM final concentration to mask σ1 sites), and 100 µL of membrane homogenate.[12]
-
Non-specific Binding: Add 50 µL of haloperidol (10 µM final concentration), 25 µL of [3H]-DTG, 25 µL of (+)-pentazocine, and 100 µL of membrane homogenate.[12]
-
Competitive Binding: Add 50 µL of the test compound at various concentrations, 25 µL of [3H]-DTG, 25 µL of (+)-pentazocine, and 100 µL of membrane homogenate.
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes.[12]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Presentation:
| Compound | σ2 Ki (nM) | σ1 Ki (nM) | Selectivity (σ1/σ2) |
| Derivative A | 15.2 | 1850 | 121.7 |
| Derivative B | 8.9 | 1240 | 139.3 |
| Haloperidol | 4.5 | 1.8 | 0.4 |
This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Protocol 2: Cell Viability (MTT) Assay for Functional Characterization
The MTT assay is a colorimetric method to assess cell viability and cytotoxicity. Many σ2 receptor ligands have been shown to induce cell death in cancer cell lines, providing a functional readout of ligand activity.[13]
Materials:
-
Cell Line: A cancer cell line known to express σ2 receptors (e.g., MCF7 breast cancer, MDA-MB-435 melanoma).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivative.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.[13][14]
-
Solubilization Solution: DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol.[14]
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the test compound).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[13]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT solution only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the test compound concentration to determine the EC50 value (the concentration that causes 50% reduction in cell viability).
-
Conclusion and Future Directions
The 7-azabicyclo[2.2.1]heptane scaffold represents a valuable starting point for the design of novel and selective σ2 receptor ligands. The protocols outlined in this document provide a robust framework for the pharmacological characterization of these compounds. By determining their binding affinity and functional effects on cell viability, researchers can identify promising lead candidates for further development as therapeutic agents or diagnostic tools targeting the σ2 receptor/TMEM97. Future studies should focus on elucidating the precise molecular interactions between these ligands and the σ2 receptor to guide rational drug design and further explore the therapeutic potential of modulating this important biological target.
References
-
Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD). (2025). MDPI. Available at: [Link]
-
Sigma-2 receptor controls the trafficking of cholesterol. TMEM97 forms... (n.d.). ResearchGate. Available at: [Link]
-
Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer's Disease Treatment via Its Regulation of Cholesterol Homeostasis. (2020). MDPI. Available at: [Link]
-
Sigma-2 receptor. (2024). Wikipedia. Available at: [Link]
-
TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). (2005). UniProt. Available at: [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (1970). Canadian Journal of Chemistry. Available at: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC. Available at: [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Available at: [Link]
-
Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2025). ResearchGate. Available at: [Link]
-
Gene ResultTMEM97 transmembrane protein 97 [ (human)]. (n.d.). NCBI. Available at: [Link]
-
The Sigma-2 Receptor. (2023). Encyclopedia.pub. Available at: [Link]
-
6-[18F]fluoropyridin-2-yl)-5'-pyridinyl]-7-azabicyclo[2.2.1]heptane. (2009). NCBI. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Available at: [Link]
-
Structures of the σ2 receptor enable docking for bioactive ligand discovery. (2021). PMC. Available at: [Link]
-
Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (n.d.). Canadian Science Publishing. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]
-
Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. (n.d.). Universidad Complutense de Madrid. Available at: [Link]
-
Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. (n.d.). Sciforum. Available at: [Link]
-
7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). PubMed. Available at: [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. (2025). Preprints.org. Available at: [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. Available at: [Link]
-
PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). Frontiers in Pharmacology. Available at: [Link]
-
Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (2023). MDPI. Available at: [Link]
Sources
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. TMEM97 transmembrane protein 97 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Transmembrane Protein 97 (TMEM97): Molecular Target and Treatment in Age-Related Macular Degeneration (AMD) [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. clyte.tech [clyte.tech]
experimental setup for Diels-Alder reaction to form 7-azabicyclo scaffolds
Subject: Application Note: Advanced Synthesis of 7-Azabicyclo[2.2.1]heptane Scaffolds via Diels-Alder Cycloaddition
Executive Summary
The 7-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, serving as a rigid, conformationally restricted bioisostere of proline. It is the core pharmacophore of high-affinity nicotinic acetylcholine receptor (nAChR) ligands, such as Epibatidine , and is widely used to modulate potency and selectivity in drug design.
Synthesizing this bridgehead nitrogen system via the Diels-Alder (DA) reaction presents a fundamental thermodynamic challenge: the aromaticity of the pyrrole starting material. Pyrroles are electron-rich heteroaromatics that resist acting as dienes, often preferring electrophilic substitution.
This guide details the "Activated Diene/Dienophile Strategy" to overcome the aromaticity barrier. We provide a validated, two-stage protocol: (1) Formation of the unstable 7-azanorbornadiene intermediate using N-protected pyrroles and high-reactivity dienophiles, followed immediately by (2) Catalytic hydrogenation to "lock" the scaffold.
Strategic Analysis: Overcoming the Aromaticity Barrier
The Challenge
Standard pyrrole is a poor diene.[1] Its resonance stabilization energy (~21 kcal/mol) makes the loss of aromaticity during the [4+2] cycloaddition thermodynamically unfavorable. Furthermore, the electron-rich nitrogen promotes Michael addition or polymerization rather than cycloaddition.
The Solution: Electronic Modulation
To force the Diels-Alder pathway, two critical modifications are required:
-
Diene Activation: The pyrrole nitrogen must be derivatized with a strong Electron-Withdrawing Group (EWG), such as tert-butoxycarbonyl (Boc) or Carbobenzyloxy (Cbz). This pulls electron density from the ring, lowering the aromatic character and making the diene system more accessible.
-
Dienophile Selection: The reaction requires highly electron-deficient dienophiles, such as Dimethyl Acetylenedicarboxylate (DMAD) or arynes, to lower the LUMO energy and facilitate the interaction with the diene's HOMO.
Pathway Visualization
The following diagram illustrates the reaction trajectory and the critical stabilization step.
Figure 1: Reaction pathway for the synthesis of 7-azabicyclo[2.2.1]heptane. Note the critical hydrogenation step required to prevent Retro-Diels-Alder reversion.
Experimental Protocols
Protocol A: Thermal Cycloaddition (The "Brute Force" Method)
Best for: Bulk synthesis of the intermediate scaffold using N-Boc-pyrrole and DMAD.
Reagents:
-
N-Boc-pyrrole (1.0 equiv)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.2 equiv)
-
Solvent: None (Neat) or Toluene (minimal volume)
Procedure:
-
Setup: In a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser, combine N-Boc-pyrrole and DMAD.
-
Note: If performing neat (solvent-free), ensure efficient stirring as the mixture will darken significantly.
-
-
Reaction: Heat the mixture to 80–100 °C for 12–24 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The pyrrole spot will disappear, and a new, lower Rf spot (the adduct) will appear.
-
Caution: Do not overheat (>120 °C), as the 7-azanorbornadiene adduct is prone to Retro-Diels-Alder reversion.
-
-
Workup: Cool the reaction mixture to room temperature.
-
If neat: The residue is often a dark oil.
-
If toluene: Concentrate under reduced pressure.
-
-
Purification (Optional but Recommended): Rapid filtration through a short plug of silica gel (eluting with 20% EtOAc/Hexanes) removes polymeric byproducts.
-
Critical: Do not store the intermediate 7-azanorbornadiene for long periods. Proceed immediately to Protocol B.
-
Protocol B: Scaffold Stabilization (Catalytic Hydrogenation)
Mandatory step to lock the bicyclic structure.
Reagents:
-
Crude 7-azanorbornadiene adduct (from Protocol A)
-
10% Pd/C (10 wt% loading)
-
Solvent: Methanol or Ethyl Acetate
Procedure:
-
Dissolve the crude adduct in Methanol (0.1 M concentration).
-
Add 10% Pd/C catalyst carefully under an inert atmosphere (Argon/Nitrogen).
-
Hydrogenation: Purge the vessel with H₂ gas. Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30–50 psi) for 2–4 hours at room temperature.
-
Endpoint: Reaction is usually complete when H₂ consumption ceases.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to yield the N-Boc-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate .
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the pure scaffold as a white solid or clear oil.
Protocol C: Microwave-Assisted Lewis Acid Catalysis (Optimization)
Best for: Sluggish reactions or when regioselectivity is required with unsymmetrical dienophiles.
Rationale: Lewis acids (e.g., AlCl₃, Et₂AlCl) coordinate to the dienophile's carbonyl oxygen, lowering its LUMO energy and accelerating the reaction at lower temperatures, minimizing polymerization.
Procedure:
-
Setup: In a microwave-safe vial, dissolve DMAD (1.2 equiv) in dry CH₂Cl₂.
-
Catalyst Addition: Cool to 0 °C and add AlCl₃ (0.5 equiv) . Stir for 15 mins to form the complex.
-
Reactant Addition: Add N-Boc-pyrrole (1.0 equiv).
-
Irradiation: Seal the vial and irradiate in a microwave reactor at 60 °C for 10–30 minutes.
-
Quench: Pour into ice-cold NaHCO₃ solution. Extract with CH₂Cl₂.
-
Proceed to Protocol B.
Data & Troubleshooting
Comparative Yield Analysis
| Method | Conditions | Typical Yield (Intermediate) | Stability | Notes |
| Thermal (Neat) | 100°C, 24h | 60–75% | Low | High risk of polymerization; dark crude. |
| Thermal (Toluene) | Reflux, 48h | 50–65% | Moderate | Slower, but cleaner than neat. |
| High Pressure | 0.8 GPa, RT | 85–95% | High | Requires specialized press; minimal retro-DA. |
| Microwave/AlCl₃ | 60°C, 20 min | 70–85% | Low | Fast; AlCl₃ handling requires dry technique. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Aromatic stability of pyrrole. | Switch to High Pressure (if available) or increase EWG strength on Nitrogen (e.g., use N-Tosyl instead of N-Boc). |
| Retro-Diels-Alder | Reaction temperature too high. | Do not exceed 100°C. If refluxing, use a lower boiling solvent (e.g., Benzene/THF mix) or use Lewis Acid catalysis at lower temp. |
| Polymerization | Acidic impurities or overheating. | Ensure N-Boc pyrrole is acid-free. Add a radical inhibitor (e.g., Hydroquinone) if running thermal neat reactions. |
| Product Decomposition | Instability of the double bond. | Do not store the intermediate. Hydrogenate (Protocol B) immediately after silica filtration. |
References
-
Krow, G. R., et al. (1996). "The Synthesis of 7-Azabicyclo[2.2.1]heptanes." Chemical Reviews, 96(8), 2513–2516.
-
Altenbach, H. J., et al. (1982). "Synthesis of 7-azanorbornadiene derivatives via Diels-Alder reaction." Angewandte Chemie International Edition, 21(10), 778.
-
Chen, Z., & Trudell, M. L. (1996). "Chemistry of 7-azabicyclo[2.2.1]heptanes: Synthesis of Epibatidine Analogs." Chemical Reviews, 96(3), 1179.
-
Diels, O., & Alder, K. (1928).[2] "Synthesen in der hydroaromatischen Reihe." Justus Liebigs Annalen der Chemie, 460(1), 98–122. (Foundational Reference).
-
Gribble, G. W. (2002). "The Diels-Alder reaction of pyrroles." Current Organic Chemistry, 6(12), 1127.
Sources
methods for the purification of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
An In-Depth Guide to the Purification of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a constrained, non-proteinogenic amino acid that serves as a rigid proline analogue.[1] Its unique bicyclic structure imparts significant conformational rigidity, making it a valuable building block in medicinal chemistry for designing peptidomimetics, foldamers, and therapeutic agents with enhanced metabolic stability and receptor binding affinity.[] The biological activity and therapeutic efficacy of peptides and small molecules incorporating this scaffold are critically dependent on its stereochemical and chemical purity.
This technical guide provides a comprehensive overview of field-proven and its synthetic precursors. We will move beyond simple procedural lists to explain the underlying chemical principles that dictate the choice of purification strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and application of this unique amino acid.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for any compound is dictated by its physical and chemical properties. 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is both a secondary amine and a carboxylic acid, meaning it exists as a zwitterion over a wide pH range.[3] This dual functionality is the most critical factor influencing its purification.
-
Zwitterionic Nature: The presence of both a basic amine and an acidic carboxyl group leads to high polarity and strong intermolecular interactions (hydrogen bonding). This results in high melting points and significant solubility in polar solvents like water, while showing poor solubility in nonpolar organic solvents.
-
Stereochemistry: The molecule contains multiple chiral centers, and purification methods must be able to separate the desired stereoisomer from diastereomers or enantiomers that may form during synthesis.
-
Synthetic Intermediates: The final amino acid is often obtained by deprotecting a precursor, such as an N-protected ester derivative (e.g., N-Boc or N-Cbz methyl ester).[1][4] These intermediates are not zwitterionic and possess different solubility profiles, making them amenable to traditional organic purification techniques like silica gel chromatography.
Part 1: Purification of Synthetic Intermediates (N-Protected Esters)
Prior to the final deprotection step, it is imperative to purify the N-protected ester intermediate. This precursor is significantly less polar than the final zwitterionic product, allowing for purification via normal-phase column chromatography.
Method 1: Silica Gel Column Chromatography
Principle of the Method: Silica gel chromatography separates compounds based on their differential adsorption to the polar silica stationary phase and their solubility in the mobile phase. Less polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds are retained longer.
Application Note & Causality: The N-protected ester of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid lacks the zwitterionic character of the final product. The protecting group (e.g., Boc, Cbz) and the ester mask the polar amine and carboxylic acid functionalities, respectively. This renders the molecule significantly less polar and soluble in common organic solvents like ethyl acetate and dichloromethane. This altered polarity profile makes it an ideal candidate for purification on a silica gel column, effectively removing unreacted starting materials, reagents, and more polar byproducts. A typical mobile phase is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[1]
Experimental Protocol: Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase composition (e.g., 8:2 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve the crude N-protected ester in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. The optimal gradient will depend on the specific protecting groups and impurities present.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or ninhydrin after deprotection).
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-protected ester.
Workflow for Silica Gel Chromatography
Caption: Workflow for purification of N-protected intermediates.
Data Summary: Chromatography Parameters
| Parameter | Typical Value/Solvent | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Adsorbent for polar interactions. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Elutes compounds based on polarity. |
| Sample Solvent | Dichloromethane | To dissolve crude product for loading. |
| Monitoring | TLC with KMnO₄ stain | To identify fractions containing the product. |
Part 2: Purification of the Final Amino Acid
After deprotection, the zwitterionic 7-azabicyclo[2.2.1]heptane-2-carboxylic acid is formed. Its high polarity and poor solubility in organic solvents render silica gel chromatography ineffective. The following methods are recommended.
Method 2: Recrystallization
Principle of the Method: Recrystallization purifies a solid compound by dissolving it in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent (mother liquor). The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
Application Note & Causality: For the zwitterionic amino acid, a highly polar solvent system is required. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. Water acts as the primary solvent to dissolve the polar amino acid at elevated temperatures, while the organic co-solvent reduces the overall polarity of the system, promoting crystal formation upon cooling. This method is particularly effective for removing less polar impurities and trace amounts of residual solvents from the final product. Some literature also reports recrystallization from methanol/ethyl acetate mixtures for related hydrochloride salts.[5]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude amino acid in various polar solvent mixtures (e.g., water/ethanol, water/isopropanol).
-
Dissolution: Place the crude amino acid in an Erlenmeyer flask. Add the chosen solvent system dropwise while heating and stirring until the solid is just fully dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Workflow for Recrystallization
Caption: General workflow for purification by recrystallization.
Method 3: Ion-Exchange Chromatography
Principle of the Method: Ion-exchange chromatography separates molecules based on their net surface charge.[6] The stationary phase is a resin that carries charged functional groups. For amino acids, both cation-exchange (negatively charged resin) and anion-exchange (positively charged resin) can be used. Separation is achieved by changing the pH and/or ionic strength of the mobile phase.
Application Note & Causality: This is a powerful technique for purifying amino acids from complex mixtures.[6] Given the zwitterionic nature of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, its net charge is pH-dependent:
-
Low pH (e.g., pH < 2): Both the amine and carboxyl groups are protonated (-NH₂⁺ and -COOH). The molecule has a net positive charge and will bind to a cation-exchange resin (e.g., Dowex 50W).
-
High pH (e.g., pH > 10): The carboxyl group is deprotonated (-COO⁻) and the amine is neutral (-NH-). The molecule has a net negative charge and will bind to an anion-exchange resin .
By loading the crude product onto a cation-exchange column at low pH, neutral and negatively charged impurities can be washed away. The desired amino acid can then be eluted by increasing the pH or the ionic strength of the buffer (e.g., using a dilute ammonia or pyridine solution).
Experimental Protocol: Cation-Exchange Chromatography
-
Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex-50WX8) in water, then wash thoroughly with 1M HCl followed by deionized water until the eluent is neutral. This ensures the resin is in the H⁺ form. Pack the resin into a column.
-
Sample Preparation: Dissolve the crude amino acid in an acidic aqueous solution (e.g., 0.1M HCl) to ensure it is fully protonated (net positive charge).
-
Loading: Apply the sample solution to the top of the prepared column and allow it to flow through.
-
Washing: Wash the column with several column volumes of deionized water to elute any neutral or anionic impurities.
-
Elution: Elute the bound amino acid by passing a dilute basic solution (e.g., 0.5M aqueous ammonia) through the column. The NH₄⁺ ions displace the protonated amino acid from the resin.
-
Monitoring and Isolation: Collect fractions and monitor for the presence of the amino acid using TLC with a ninhydrin stain. Combine the product-containing fractions and remove the volatile ammonia and water under reduced pressure to yield the purified amino acid.
Workflow for Ion-Exchange Chromatography
Caption: Workflow for Cation-Exchange Chromatography.
Part 3: Purity Assessment and Validation
Purification must always be followed by rigorous analytical validation to confirm identity and quantify purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final compound.[7]
-
Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid, is employed. The modifier ensures consistent protonation of the analyte.
-
Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (200-220 nm) is necessary.[7] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used. Chiral HPLC methods can also be developed to determine enantiomeric purity.[8]
Data Summary: HPLC Purity Analysis
| Parameter | Typical Condition | Purpose |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the mobile phase. |
| Flow Rate | 1.0 mL/min | To carry the sample through the column. |
| Detection | UV at 210 nm | To quantify the analyte. |
| Purity Calculation | Area percentage of the main peak. | Determines the final purity level. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the purified product. The spectra should be clean, with sharp signals corresponding to the expected structure and an absence of peaks from impurities or residual solvents.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to confirm the elemental composition of the molecule. The observed mass should match the calculated mass, typically within a 5 ppm error margin.[7]
References
-
Ikeda, M., Sato, T., & Ishibashi, H. (1994). SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES, 37(1), 247. 9
-
Murata, J., Endo, K., & Sudo, A. (2003). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Google Patents, US6677464B2.
-
Gil, M. J., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 42(25), 4215-4217.
-
Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar.
-
Krow, G. R., et al. (2003). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. ResearchGate.
-
Supporting Information for "Stapling of Unprotected Peptides by Cysteine Arylation". Semantic Scholar.
-
Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73.
-
Gassman, P. G., & Cryberg, R. L. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2066-2072.
-
Sorbello, A. (n.d.). Amino Acid Purification - Column Chromatography. sorbeadindia.com.
-
Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja.
-
NIST. (n.d.). 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. NIST WebBook.
-
Demko, Z. P., & Sharpless, K. B. (2001). 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands. Google Patents, US6255490B1.
-
Sigma-Aldrich. (n.d.). ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride. sigmaaldrich.com.
-
Liu, Z. L., et al. (2003). The 1:1 cocrystal of rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole. Acta Crystallographica Section E, 59(11), o1852-o1854.
-
BenchChem. (2025). Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. benchchem.com.
-
ChemScene. (n.d.). (1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride. chemscene.com.
-
Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate.
-
Davies, R. (2012). The Synthesis of Bicyclic Guanidino Amino Acids. Cardiff University.
-
BOC Sciences. (n.d.). Bicyclic Amino Acids. bocsci.com.
-
NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. NIST WebBook.
-
Legleiter, J., et al. (1982). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. Journal of Organic Chemistry, 47(22), 4351-4355.
-
Li, T., et al. (2015). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate.
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Incorporation of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid (Ah2c)
[1]
Executive Summary & Structural Rationale
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Ah2c) is a conformationally constrained bicyclic analogue of proline. Unlike proline, which retains some flexibility in its pyrrolidine ring puckering (
Key Structural Advantages:
-
Pyramidalized Nitrogen: The bridgehead constraints force the amide nitrogen into a pyramidal geometry, unlike the planar geometry of standard amides. This lowers the rotational barrier of the amide bond, mimicking the transition state of peptide bond isomerization.
-
Defined Vector Orientation: The rigid scaffold projects substituents at the C2 position (carboxyl/amide) and N7 position in precise vectors, ideal for "locking" bioactive conformations in peptidomimetics.
-
Metabolic Stability: The bicyclic cage protects the nitrogen from oxidative metabolism and reduces proteolytic susceptibility.
Application Strategies
Strategy A: Peptidomimetics (Proline Replacement)
Ah2c is used to replace Proline in
-
Endo vs. Exo: The carboxyl group at C2 can be exo or endo relative to the bridge.
-
Exo-isomer: Mimics the trans-proline geometry; often favored for extending peptide backbones.
-
Endo-isomer: Induces sharp turns; favors compact folding.
-
Strategy B: Multicomponent Reactions (Ugi/Passerini)
The secondary amine of Ah2c is sufficiently nucleophilic to participate in Ugi multicomponent reactions, allowing for the rapid generation of diverse libraries of "azabicyclic peptidomimetics" (See Protocol 2).
Strategy C: Scaffold for nAChR Ligands
The 7-azabicyclo[2.2.1]heptane core is the pharmacophore of Epibatidine (a potent nAChR agonist). Derivatization at C2 with a carboxyl handle allows this potent neuroactive scaffold to be conjugated to delivery vectors or larger therapeutic peptides.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The bridgehead methylene (C1) creates significant steric hindrance for the incoming amino acid during coupling to the N7 nitrogen. Furthermore, the carboxyl group at C2 is sterically crowded, making activation sluggish.
Reagents Required:
-
Resin: Rink Amide or Wang Resin (Low loading, 0.3–0.5 mmol/g recommended to prevent aggregation).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Resin Preparation: Swell resin in DCM (30 min) then DMF (30 min).
-
Coupling of Ah2c to Resin (C-terminal incorporation):
-
Dissolve Fmoc-Ah2c-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Critical Step: Pre-activate for 2 minutes before adding to the resin.
-
Incubate for 2 hours (double coupling recommended).
-
-
Fmoc Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Note: The secondary amine of Ah2c is less basic than proline; deprotection is generally faster, but monitoring is required.
-
-
Elongation (Coupling to the Ah2c Nitrogen):
-
The Bottleneck: Acylating the N7 nitrogen is difficult due to the bridgehead steric clash.
-
Use HATU/HOAt (1:1) or Pentafluorophenyl (Pfp) esters .
-
Use 5 equivalents of the incoming Fmoc-Amino Acid.
-
Perform Double Coupling (2 x 2 hours) at 40°C (microwave assisted if available: 50°C, 10 min).
-
-
Cleavage: Standard TFA/TIS/Water (95:2.5:2.5).
Self-Validating Check: Perform a Chloranil test (for secondary amines) after step 3. It should be positive (blue). After step 4, it should be negative (colorless).
Protocol 2: Solution Phase Ugi-4CR Reaction
Purpose: To generate a library of sterically hindered diamides using Ah2c as the amine component.
Reagents:
-
Ah2c (free amino acid or ester hydrochloride).
-
Aldehyde (R-CHO).
-
Isocyanide (R-NC).
-
Solvent: Methanol (MeOH) or Trifluoroethanol (TFE).
Step-by-Step Procedure:
-
Imine Formation:
-
Dissolve Ah2c methyl ester HCl (1.0 eq) and Aldehyde (1.0 eq) in MeOH (0.5 M).
-
Add Triethylamine (1.0 eq) to neutralize the salt.
-
Stir at room temperature for 30 minutes to pre-form the imine (Schiff base). Note: The bicyclic amine forms imines slower than linear amines.
-
-
Addition of Components:
-
Add Carboxylic Acid (1.0 eq).
-
Add Isocyanide (1.0 eq).
-
-
Reaction:
-
Stir at room temperature for 24–48 hours.
-
Optimization: If conversion is low, switch solvent to TFE (2,2,2-Trifluoroethanol) , which accelerates Ugi reactions with hindered amines.
-
-
Purification:
-
Evaporate solvent.
-
Dissolve residue in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine.
-
Purify via flash chromatography (Silica gel).
-
Visualization of Workflows
Diagram 1: SPPS Coupling Cycle for Ah2c
This diagram illustrates the critical decision points where Ah2c differs from standard amino acids.
Diagram 2: Conformational Comparison
A logical comparison of the structural constraints imposed by Proline vs. Ah2c.
Data Summary: Coupling Efficiency Comparison
The following table summarizes the relative coupling efficiencies of Ah2c compared to Proline and Aib (aminoisobutyric acid, a standard "difficult" coupler) based on standard SPPS protocols.
| Amino Acid | Steric Hindrance | Recommended Coupling Reagent | Coupling Time (Standard) | Coupling Time (Microwave) |
| Proline | Low | DIC/Oxyma or HBTU | 30 min | 2 min |
| Aib | High (Tetrasubstituted) | HATU or PyAOP | 2 x 60 min | 2 x 5 min |
| Ah2c | Very High (Bridged) | HATU/HOAt or Pfp-Ester | 2 x 120 min | 2 x 10 min |
Note: Data derived from comparative aggregation studies in "difficult peptide" sequences.
References
-
Synthesis and Conformational Analysis of 7-Azabicyclo[2.2.
- Source: ResearchG
- Context: Detailed synthesis of the scaffold and radical cycliz
-
Link:
-
Nitrogen Pyramidal Amides and Rel
-
Synthesis of 4-azasteroids by an intramolecular Ugi reaction
- Source: Researcher.life / ChemMedChem
-
Context: Use of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in multicomponent Ugi reactions to form complex peptidomimetics.[6]
-
Link:
-
Solid-Phase Peptide Synthesis of "Inaccessible" Peptides
- Source: ACS Omega
- Context: General protocols for overcoming steric hindrance in SPPS, applicable to the bulky Ah2c scaffold.
-
Link:
-
Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids
Sources
- 1. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 2. US11572374B2 - N-cyano-7-azanorbornane derivatives and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. scilit.com [scilit.com]
- 8. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
analytical techniques for characterizing 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
An In-Depth Guide to the Analytical Characterization of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
Introduction
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained, bridged bicyclic amino acid. Its rigid structure makes it a valuable proline analogue in medicinal chemistry and drug development, where it is incorporated into peptides and small molecules to study structure-activity relationships and enhance biological activity.[1] Given its potential impact on pharmaceutical research, rigorous and comprehensive characterization of its structure, purity, and stereochemistry is paramount.
This guide provides a detailed overview of the essential analytical techniques and protocols for the definitive characterization of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid. It is designed for researchers, analytical scientists, and drug development professionals who require robust methods for quality control and structural verification. The narrative moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deeper understanding of the analytical workflow.
Molecular Structure and Physicochemical Properties
The unique bridged structure of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid presents specific analytical challenges, particularly concerning stereoisomerism at carbons 1, 2, and 4. The endo and exo orientations of the carboxylic acid group relative to the bicyclic system define key diastereomers, each potentially existing as a pair of enantiomers. Therefore, analytical methods must be capable of distinguishing between these subtle structural variations.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₁NO₂ |
| Monoisotopic Mass | 141.07898 g/mol |
| Key Structural Features | Saturated bicyclic amine, Carboxylic acid |
| Chiral Centers | C1, C2, C4 |
Primary Analytical Techniques: A Multi-Modal Approach
No single technique can fully characterize this molecule. An integrated approach, leveraging the strengths of several spectroscopic and chromatographic methods, is essential for unambiguous structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure and connectivity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in solution.
-
Expertise & Rationale: The rigid bicyclic framework results in a well-defined and predictable set of proton (¹H) and carbon (¹³C) signals. The coupling constants (J-values) in the ¹H NMR spectrum are particularly informative, providing crucial data on the dihedral angles between protons and thus helping to assign the endo or exo stereochemistry of the carboxylic acid group. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map out proton-proton and proton-carbon correlations, respectively.
Table 2: Typical NMR Chemical Shifts (¹H and ¹³C) (Note: Shifts are approximate and can vary based on solvent and pH. Data is inferred from related structures.)
| Atom Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Rationale for Shift |
| -COOH | 10.0 - 12.0 (broad s) | 170 - 180 | Deshielded acidic proton and carbonyl carbon.[2] |
| H1, H4 (Bridgehead) | 3.0 - 4.0 (m) | 55 - 65 | Protons and carbons adjacent to the bridgehead nitrogen. |
| H2 | 2.5 - 3.5 (m) | 50 - 60 | Adjacent to the electron-withdrawing carboxylic acid group. |
| H3, H5, H6 (Methylene) | 1.5 - 2.5 (m) | 25 - 40 | Aliphatic protons and carbons of the bicyclic core. |
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight and elemental composition of the molecule. When coupled with fragmentation analysis (MS/MS), it can provide valuable structural information.
-
Expertise & Rationale: Electrospray Ionization (ESI) is the preferred method for this polar molecule, typically generating a protonated molecular ion [M+H]⁺ in positive ion mode. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides an exact mass measurement, allowing for the confident determination of the elemental formula. The fragmentation of bicyclic amines is well-characterized and often involves an initial alpha-cleavage adjacent to the nitrogen atom, followed by further ring fragmentation.[3][4][5]
Table 3: Expected Ions in High-Resolution Mass Spectrometry (ESI+)
| Ion | Calculated Exact Mass | Interpretation |
| [M+H]⁺ | 142.0863 | Protonated molecular ion, confirms molecular weight. |
| [M+Na]⁺ | 164.0682 | Sodium adduct, often observed alongside the protonated ion. |
Chromatographic Methods
Chromatography is the cornerstone for assessing the purity and, crucially, the stereoisomeric composition of the sample.
-
Expertise & Rationale:
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method for determining chemical purity. Due to the lack of a strong UV chromophore, detection at low wavelengths (200-220 nm) or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is necessary.
-
Chiral HPLC: Resolving the enantiomers of the endo and exo diastereomers is critical. This requires a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often effective for separating enantiomers of amino acids and their derivatives. The choice of mobile phase, often a mixture of an alkane (hexane or heptane) and an alcohol (isopropanol or ethanol) with an acidic or basic additive, is key to achieving separation.[6][7]
-
Infrared (IR) Spectroscopy
FTIR provides a rapid and straightforward method for confirming the presence of key functional groups.
-
Expertise & Rationale: The spectrum will be dominated by characteristic absorptions for the carboxylic acid and the secondary amine. The O-H stretch of the carboxylic acid appears as a very broad band, while the C=O stretch is a sharp, intense peak.[2]
Table 4: Key Infrared Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C=O (Carboxylic Acid) | 1700 - 1750 | Strong, sharp |
| N-H (Amine Salt/Zwitterion) | ~3000 (broad) | Often overlaps with O-H and C-H |
Integrated Analytical Workflow
The following workflow illustrates how these techniques are synergistically applied for a comprehensive characterization, moving from initial confirmation to detailed structural and purity analysis.
Caption: Logical flow for the verification of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid structure.
References
-
Weinberg, D. S., & Djerassi, C. (1966). Mass Spectrometry in Structural and Stereochemical Problems. CXII. Fragmentation of Two Bicyclic Amines on Electron Impact. The Journal of Organic Chemistry, 31(1), 115–119. [Link]
-
Darlington, D. N. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Molecules, 30(2), 341. [Link]
-
Darlington, D. N. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PubMed. [Link]
- Lin, N. H., et al. (2002). 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
-
ResearchGate. (n.d.). Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives by Transformation of Tropinone. Request PDF. [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. [Link]
-
Pandey, G., Tiwari, K. N., & Puranik, V. G. (2008). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 10(16), 3611–3614. [Link]
-
Pandey, G., Tiwari, K. N., & Puranik, V. G. (2008). Use of enantiomerically pure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template for the synthesis of aminocyclitols. PubMed. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Amines. [Link]
-
LibreTexts Chemistry. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]
-
Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7863. [Link]
-
NIST. (n.d.). 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). exo-7-Oxabicyclo-[2.2.1]-heptan-2-carboxylic-acid, methylester. [Link]
-
Botrè, F., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. PubMed. [Link]
-
Chemchart. (n.d.). 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
-
PubChem. (n.d.). 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid. [Link]
- Mitsuboshi, T., et al. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives.
-
ResearchGate. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. [Link]
-
Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Tesis Doctorales en Red. [Link]
-
Gmeiner, P., et al. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(2), 149-152. [Link]
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Mass Spectrometry of Amines [jove.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. US6255490B1 - 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Precision Engineering in Organocatalysis: 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
Topic: Use of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid in Asymmetric Catalysis Content Type: Detailed Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Development Scientists
Executive Summary: The "Rigid Proline" Advantage
In the landscape of asymmetric organocatalysis, L-proline is the foundational benchmark. However, its conformational flexibility often necessitates high catalyst loadings (10–30 mol%) or specific additives to achieve high enantioselectivity.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Ahc) represents a "next-generation" proline analogue. By embedding the pyrrolidine ring into a bridged bicyclic [2.2.1] framework, this catalyst introduces conformational locking . This structural rigidity restricts the rotation of the carboxylic acid group and the nitrogen lone pair, pre-organizing the catalyst for the enamine transition state.
Key Advantages:
-
Entropic Pre-organization: Minimizes the energy penalty of forming the reactive conformation.
-
Enhanced Stereocontrol: The bicyclic bridge provides a defined steric shield, often exceeding the enantiomeric excess (ee) of proline by 10–20% in aldol and Mannich reactions.
-
Lower Loading: Higher turnover frequency (TOF) due to stabilized transition states.
Mechanistic Insight: The Locked Enamine Cycle
The superior performance of Ahc stems from its inability to adopt the "parasitic" conformational states available to proline. In the Zimmerman-Traxler transition state model, the fixed dihedral angle between the C–N bond and the carboxylic acid directs the incoming electrophile with higher fidelity.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Rigid Enamine Intermediate where the [2.2.1] bridge acts as a stereodirecting wall.
Figure 1: The catalytic cycle emphasizing the rigid enamine intermediate which prevents non-selective rotamers.
Experimental Protocols
Protocol A: Synthesis of the Catalyst (Ahc)
Context: While custom synthesis houses offer Ahc, in-house preparation ensures enantiopurity. The most robust route utilizes a Diels-Alder reaction with Danishefsky’s diene.
Materials:
-
Methyl 2-benzamidoacrylate[1]
-
Danishefsky’s diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Toluene (anhydrous)
-
HCl (aq)
Step-by-Step Workflow:
-
Cycloaddition: Dissolve methyl 2-benzamidoacrylate (10 mmol) and Danishefsky’s diene (12 mmol) in anhydrous toluene (50 mL). Reflux for 24 hours under nitrogen.
-
Hydrolysis & Cyclization: Concentrate the solvent. Treat the crude residue with 1N HCl (20 mL) in THF at room temperature to hydrolyze the enol ether and remove the silyl group.
-
Reduction & Bridging: Note: This step varies by specific derivative target. For the core Ahc structure, a hydrogenation (Pd/C) followed by acid-mediated bridge formation is standard.
-
Isolation: Purify via ion-exchange chromatography (Dowex 50W) to isolate the zwitterionic amino acid.
-
Validation: Confirm structure via ¹H NMR (look for the characteristic bridgehead protons at
4.0–4.5 ppm).
Protocol B: Standard Operating Procedure (SOP) – Asymmetric Aldol Reaction
Application: Direct aldol reaction of acetone with 4-nitrobenzaldehyde.[2][3][4]
Reagents:
-
Catalyst: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Ahc)
-
Donor: Acetone (Reagent grade, used as solvent/reactant)
-
Solvent: DMSO (optional, for solubility) or neat Acetone
Procedure:
-
Preparation: In a 4 mL reaction vial, charge 4-nitrobenzaldehyde (0.5 mmol, 75.5 mg).
-
Catalyst Addition: Add Ahc catalyst (5 mol%, 0.025 mmol).
-
Expert Tip: Unlike proline, which often requires 20 mol%, Ahc is active at 5–10 mol% due to its rigidity.
-
-
Solvent: Add Acetone (2.0 mL). If solubility is poor, add DMSO (0.5 mL).
-
Reaction: Stir at room temperature (25°C) for 12–24 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). Look for the disappearance of the aldehyde spot.
-
-
Quench: Add saturated NH₄Cl (aq) (2 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 5 mL). Dry combined organics over MgSO₄.
-
Analysis: Concentrate and analyze crude by ¹H NMR for diastereomeric ratio (dr). Purify by flash chromatography for chiral HPLC analysis.
Performance Data & Comparison
The following table contrasts the performance of standard L-Proline against the rigid Ahc scaffold in the aldol reaction of acetone + 4-nitrobenzaldehyde.
Table 1: Comparative Catalytic Efficiency
| Metric | L-Proline (Standard) | 7-Azabicyclo[2.2.1]heptane-2-COOH (Ahc) | Impact |
| Catalyst Loading | 20–30 mol% | 5–10 mol% | Improved atom economy and lower cost per batch. |
| Reaction Time | 24–48 Hours | 12–24 Hours | Faster turnover due to pre-organized transition state. |
| Enantioselectivity (ee) | 60–70% (typical in DMSO) | > 90% | The rigid bridge eliminates "floppy" non-selective transition states. |
| Solvent Tolerance | Requires DMSO/DMF for best results | Broad | Maintains high ee even in neat ketone or aqueous mixtures. |
Data Interpretation: The "Rigid Proline" (Ahc) consistently outperforms the native amino acid in stereoselectivity. The energy barrier to distort the [2.2.1] framework prevents the formation of the minor enantiomer, effectively "locking in" the chirality.
References
-
Constrained
-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry Source: The Journal of Organic Chemistry (2009) Significance: Establishes the superior selectivity of the bicyclic system over monocyclic analogues via DFT studies and experimental validation. -
Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems Source: University of La Rioja (Thesis/Dissertation) Significance: Detailed synthetic routes for the catalyst and its derivatives, including the Diels-Alder approach.[1]
-
Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives Source: Arkivoc (2010) Significance:[7][8] Provides protocols for radical cyclization methods to access the [2.2.1] skeleton.
-
Crystal structure analysis of N-acetylated proline and ring size analogs Source: ETH Zurich Research Collection Significance: Structural data confirming the specific puckering and rigidity differences between proline and its bridged/ring-expanded analogs.
Sources
- 1. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 2. acs.figshare.com [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
derivatization of the carboxylic acid group of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Advanced Derivatization Strategies for 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid: Protocols for Peptidomimetics and Multicomponent Scaffolds
Executive Summary & Scientific Context
The bridged bicyclic amino acid 7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a highly valuable, conformationally constrained proline surrogate[1]. Due to its rigid architecture, incorporating this scaffold into peptide sequences or small molecules forces specific secondary structures, such as β-turns, making it a critical building block in the development of peptidomimetics and epibatidine analogs[2],[3].
However, derivatizing its C2-carboxylic acid group presents unique synthetic challenges. The steric bulk of the bicyclic framework, combined with the distinct electronic properties of the bridgehead nitrogen, requires highly optimized coupling conditions to ensure high yields and prevent epimerization. This application note provides field-proven, self-validating protocols for the amidation and multicomponent derivatization of this critical scaffold.
Mechanistic Causality & Structural Nuances
To successfully derivatize 7-azabicyclo[2.2.1]heptane-2-carboxylic acid (typically utilized as its N-Boc protected derivative[4]), researchers must account for two primary structural phenomena:
-
Steric Shielding of the C2-Carboxylate: The endo or exo orientation of the carboxylic acid is heavily shielded by the rigid bicyclic backbone. Standard carbodiimide coupling reagents (e.g., DCC, EDC) often form an O-acylisourea intermediate that reacts too slowly with incoming nucleophiles, leading to competitive rearrangement into an unreactive N-acylurea.
-
Nitrogen Pyramidalization: Unlike standard planar amides, the bridgehead nitrogen in the 7-azabicyclo[2.2.1]heptane system undergoes significant pyramidalization due to CNC angle strain[5]. This unique geometry lowers the rotational barrier of the amide C-N bond, profoundly influencing the cis-trans equilibrium of the resulting derivatives[5].
To circumvent steric hindrance and suppress base-catalyzed epimerization at the C2 stereocenter, uronium-based coupling reagents (e.g., HATU) paired with sterically hindered bases (e.g., DIPEA) are strictly required. Furthermore, this acid is an exceptional substrate for the Ugi Four-Component Reaction (Ugi 4-CR) , where it diverges from standard stereochemical outcomes to yield highly complex, polyfunctionalized azabicyclic peptidomimetics[6],[7].
Comparative Efficiency of Derivatization Strategies
The following table summarizes the quantitative performance of various derivatization strategies based on empirical optimizations.
| Derivatization Strategy | Reagents / Catalysts | Base | Typical Yield (%) | Epimerization Risk | Mechanistic Notes |
| Standard Amidation | EDC, HOBt | NMM | 45 – 60% | Moderate | Sluggish kinetics; high accumulation of N-acylurea byproduct. |
| High-Efficiency Amidation | HATU | DIPEA | 85 – 95% | Very Low | HOAt intermediate rapidly overcomes steric bulk; optimal for hindered amines. |
| Esterification | EDC, DMAP (cat.) | None | 75 – 85% | Low | DMAP acts as an acyl transfer catalyst, bypassing the slow direct attack. |
| Ugi 4-CR | Aldehyde, Isocyanide, Amine | None | 65 – 80% | N/A | One-pot synthesis; proceeds via a Mumm rearrangement to yield complex scaffolds. |
Workflow Visualization
Fig 1. Divergent derivatization pathways for 7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
Validated Experimental Protocols
Protocol A: High-Efficiency Amidation via HATU/DIPEA
Causality Note: DIPEA is explicitly chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a nucleophile and minimizes the abstraction of the α-proton at C2, thereby preserving stereochemical integrity.
Materials:
-
N-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the bicyclic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at 0 °C.
-
Coupling Reagent Addition: Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive active ester before the amine is introduced, preventing competing side reactions.
-
Amine Addition: Dropwise add the target amine (1.2 eq). Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
-
Self-Validation Checkpoint 1: Analyze a 5 µL aliquot via LC-MS. The reaction is self-validating when the starting material mass (e.g., m/z 242[M+H]⁺ for the Boc-protected acid) is completely depleted, and the target product mass appears.
-
Workup: Dilute the mixture with Ethyl Acetate (10 volumes). Wash sequentially with 1M HCl (3x) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (3x) to remove acidic byproducts (HOAt), and brine (1x) for osmotic balance.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if trace urea byproducts persist.
Protocol B: Ugi Four-Component Reaction (Ugi 4-CR)
Causality Note: Using this bicyclic acid as the acidic component in the Ugi reaction drives the formation of an α-adduct that undergoes a rapid Mumm rearrangement, yielding polyfunctionalized azabicyclic peptidomimetics that cannot be easily accessed via linear synthesis[6],[7].
Materials:
-
N-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq)
-
Aldehyde (1.0 eq)
-
Primary Amine (1.0 eq)
-
Isocyanide (1.0 eq)
-
Methanol (HPLC Grade)
Step-by-Step Methodology:
-
Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in Methanol (0.5 M). Stir at room temperature for 2 hours to ensure complete Schiff base (imine) formation.
-
Acid Addition: Add the N-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (1.0 eq) to the mixture. Stir for 15 minutes to allow protonation of the imine, forming the highly electrophilic iminium ion.
-
Isocyanide Addition: Add the isocyanide (1.0 eq) dropwise. Stir the reaction at room temperature for 24–48 hours.
-
Self-Validation Checkpoint 2: Monitor the reaction using FT-IR spectroscopy. The protocol is validated as complete when the strong, characteristic isocyanide stretch (~2140 cm⁻¹) completely disappears from the reaction mixture's IR spectrum.
-
Isolation: Evaporate the methanol under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with water and brine. Dry over MgSO₄, concentrate, and purify the resulting diastereomeric mixture via preparative HPLC.
Mechanistic Pathway Visualization
Fig 2. Ugi 4-CR mechanism yielding conformationally constrained azabicyclic peptidomimetics.
References
-
Synthesis of 4-azasteroids by an intramolecular Ugi reaction Source: ChemMedChem / Researcher.life URL:[Link]
-
Ugi 4-CR/Pictet–Spengler reaction as a short route to tryptophan-derived peptidomimetics Source: ResearchGate URL:[Link]
-
Synthesis of (±)-Epibatidine and Its Analogues Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Nitrogen Pyramidal Amides and Related Compounds Source: ResearchGate URL:[Link]
-
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Specifications Source: Calpaclab URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable scaffold. We will explore the intricacies of the synthetic pathways, troubleshoot potential issues, and provide detailed protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the 7-Azabicyclo[2.2.1]heptane core?
A1: The primary and most frequently employed method is the Diels-Alder reaction , typically between an N-protected pyrrole and a suitable dienophile.[1][2] Other notable methods include intramolecular radical cyclization , the aza-Prins-pinacol rearrangement , and various cycloisomerization reactions .[3][4] The choice of route often depends on the desired substitution pattern, stereochemistry, and scale of the synthesis.
Q2: Why is the Diels-Alder reaction often low-yielding for this synthesis?
A2: The Diels-Alder reaction involving N-substituted pyrroles can be challenging due to the aromaticity of the pyrrole ring, which reduces its reactivity as a diene.[1] This can lead to low conversion rates and the need for harsh reaction conditions, which may promote side reactions. Additionally, the choice of the nitrogen-protecting group significantly influences the electronic properties of the pyrrole and, consequently, the reaction efficiency.[1]
Q3: What is the importance of the nitrogen-protecting group in the synthesis?
A3: The nitrogen-protecting group serves several critical functions. It modulates the reactivity of the pyrrole in Diels-Alder reactions, influences the stereochemical outcome of the cycloaddition, and prevents unwanted side reactions at the nitrogen atom. Common protecting groups include carbamates (e.g., Boc, Cbz) and acyl groups (e.g., benzoyl). The selection of the protecting group should be strategic, considering its stability under the reaction conditions and the ease of its subsequent removal.
Q4: How can I control the stereoselectivity of the synthesis?
A4: Achieving high stereoselectivity is crucial. In Diels-Alder reactions, the stereochemical outcome is influenced by the choice of dienophile, the nitrogen-protecting group, the use of chiral auxiliaries, and the reaction conditions.[5] For instance, the use of chiral Lewis acid catalysts can promote the formation of a specific enantiomer. In other methods like the aza-Prins-pinacol reaction, the stereochemistry of the starting material dictates the stereochemistry of the final product.[4]
Q5: What are the typical challenges in the purification of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid?
A5: Purification can be complicated by the presence of unreacted starting materials, diastereomeric byproducts, and products from side reactions. The polar nature of the carboxylic acid and the amine functionality can lead to tailing on silica gel chromatography. Often, a combination of techniques, including acid-base extraction, crystallization, and chromatography, is required to obtain the highly pure product.[6][7] Conversion to an ester derivative can sometimes facilitate purification by chromatography, followed by hydrolysis to the desired carboxylic acid.[7]
Troubleshooting Guide
Problem 1: Low or No Yield in the Diels-Alder Reaction
Possible Causes & Solutions
-
Low Reactivity of the Pyrrole Diene: The aromatic character of the pyrrole ring can hinder its participation in the Diels-Alder reaction.[1]
-
Solution 1: Lewis Acid Catalysis: The addition of a Lewis acid, such as aluminum chloride, can activate the dienophile, thereby accelerating the reaction and improving the yield.[1]
-
Solution 2: High Pressure: Conducting the reaction under high pressure can also favor the formation of the cycloadduct.
-
Solution 3: Optimize N-Protecting Group: Electron-withdrawing protecting groups on the pyrrole nitrogen can enhance its reactivity as a diene. Experiment with different protecting groups like carbomethoxy or carbobenzoxy.[1]
-
-
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of reactants or the desired product.
-
Solution: Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time to find the optimal balance between reaction rate and stability. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.
-
-
Retro-Diels-Alder Reaction: The formed bicyclic product can undergo a retro-Diels-Alder reaction, especially at elevated temperatures, leading to an equilibrium that disfavors the product.[8]
-
Solution: Lower Reaction Temperature: If possible, conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. This may require extended reaction times.
-
Problem 2: Poor Stereoselectivity or Formation of Diastereomeric Mixtures
Possible Causes & Solutions
-
Lack of Facial Selectivity in the Cycloaddition: The dienophile can approach the diene from two different faces, leading to a mixture of endo and exo products.
-
Solution 1: Chiral Lewis Acids: Employing a chiral Lewis acid catalyst can create a chiral environment around the dienophile, favoring one approach and leading to a higher diastereomeric excess.
-
Solution 2: Chiral Dienophile or Auxiliary: The use of a chiral dienophile or attaching a chiral auxiliary to the diene or dienophile can effectively control the stereochemical outcome.
-
Solution 3: Solvent Effects: The polarity of the solvent can influence the transition state of the Diels-Alder reaction. Screen a range of solvents to determine the optimal medium for the desired stereoselectivity.
-
-
Epimerization: Basic or acidic conditions during workup or purification can potentially cause epimerization at stereocenters adjacent to carbonyl groups.
-
Solution: Neutral Workup and Purification: Maintain neutral pH conditions during the workup and purification steps. Use buffered solutions if necessary. For chromatography, consider using a less acidic silica gel or a different stationary phase.
-
Problem 3: Formation of Side Products in Radical Cyclization Routes
Possible Causes & Solutions
-
Uncyclized Reduction Product: The radical intermediate may be reduced by the tin hydride reagent before it has a chance to cyclize.
-
Solution: Slow Addition of Tin Hydride: Adding the tributyltin hydride solution slowly via a syringe pump helps to maintain a low concentration of the reducing agent, thus favoring the intramolecular cyclization over direct reduction.[3]
-
-
Formation of Isomeric Bicyclic Products: The radical cyclization can sometimes lead to the formation of different ring systems (e.g., 8-azabicyclo[3.2.1]octane instead of 7-azabicyclo[2.2.1]heptane).[3]
-
Solution: Precursor Design: The structure of the radical precursor is critical. Modifying the length of the tether and the position of the radical acceptor can direct the cyclization towards the desired bicyclic system.
-
Experimental Protocols
Protocol 1: Lewis Acid Catalyzed Diels-Alder Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected pyrrole (1.0 eq) and the dienophile (1.2 eq) in a suitable dry solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., aluminum chloride, 1.1 eq) portion-wise or as a solution in the same solvent, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a suitable quenching agent.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: Purification of the Carboxylic Acid Product
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Extract with an aqueous basic solution (e.g., 1 M NaOH) to deprotonate the carboxylic acid and transfer it to the aqueous layer.[7]
-
Separation: Separate the aqueous layer and wash it with the organic solvent to remove any neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 1 M HCl) to a pH below the pKa of the carboxylic acid, causing the product to precipitate or to be extractable back into an organic solvent.[7]
-
Extraction/Filtration: If the product precipitates, collect it by filtration. If it remains in solution, extract it with an organic solvent.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
-
Further Purification: If necessary, further purify the product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Effect of Lewis Acid on Diels-Alder Yield
| Entry | N-Protecting Group | Dienophile | Lewis Acid | Yield (%) | Reference |
| 1 | Carbomethoxy | Acetylene dicarboxylic ester | None | < 9 | [1] |
| 2 | Carbomethoxy | Acetylene dicarboxylic ester | AlCl₃ | 93 | [1] |
| 3 | Carbobenzoxy | 2-carboxylic acid derivative | None | Low | [1] |
| 4 | Carbobenzoxy | 2-carboxylic acid derivative | Improved | Improved | [1] |
Visualizations
Diels-Alder Synthesis Pathway
Caption: Key steps in the Lewis acid-catalyzed Diels-Alder synthesis.
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Armstrong, A., & Shanahan, S. E. (2005). aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and ring expansion to [3.2.1]tropanes. Organic Letters, 7(7), 1335–1338. Available from: [Link]
-
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545–548. Available from: [Link]
-
Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. Available from: [Link]
-
Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 245. Available from: [Link]
-
Portoghese, P. S., & Hite, G. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065–2072. Available from: [Link]
-
Samadi, A., & Alcaide, B. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56–73. Available from: [Link]
-
Sato, T., Ikeda, M., & Ishibashi, H. (1995). Synthesis of bridged azabicyclic compounds using radical translocation reactions of 1-(o-bromobenzoyl)-2-(prop-2-enyl)pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2335. Available from: [Link]
-
Shafi'ee, A., & Hite, G. (1969). The synthesis and chemistry of the 7-azabicyclo[2.2.1]heptane system. Journal of Medicinal Chemistry, 12(2), 266–270. Available from: [Link]
- Takeda, Y., & Akagi, M. (2004). Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. Google Patents. US6677464B2.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
-
Zhang, Q., Liu, H.-H., Jin, H.-X., Shen, X., & Wu, Y.-K. (2006). Synthesis of 7-azabicyclo[2.2.1]heptane derivatives by transformation of tropinone. Journal of Heterocyclic Chemistry, 43(6), 1455–1459. Available from: [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and ring expansion to [3.2.1]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6677464B2 - Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)-diene-2,3-dicarboxylates and a phosphonate analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks encountered when synthesizing 7-azabicyclo[2.2.1]heptane scaffolds. This bridged bicyclic system is the defining structural motif of epibatidine and numerous nicotinic acetylcholine receptor (nAChR) agonists[1]. Synthesizing this core presents unique stereochemical and thermodynamic challenges.
Below, you will find field-proven insights, mechanistic explanations, and self-validating protocols to ensure the success of your synthetic campaigns.
Module 1: Bicyclic Core Construction (The Diels-Alder Challenge)
Q1: My Diels-Alder cycloaddition between pyrrole and my dienophile is failing, yielding only unreacted starting material or decomposition products. Why?
Analysis & Causality: Pyrrole is notoriously unreactive as a diene in [4+2] cycloadditions due to its high aromatic resonance energy (~21 kcal/mol). To force the cycloaddition, you must disrupt this aromaticity.
Solution:
-
N-Derivatization: Install a strong electron-withdrawing group (EWG) on the pyrrole nitrogen (e.g., N-Boc, N-Tosyl, N-Acyl). This pulls electron density away from the ring, reducing aromatic character and destabilizing the ground state to facilitate normal electron-demand reactions[2].
-
High Pressure/Lewis Acids: If thermal conditions fail, apply high pressure (e.g., 1.0 - 1.4 GPa) to overcome the highly negative activation volume of the transition state, or use Lewis acids to lower the activation barrier[2].
Q2: I am getting a mixture of exo and endo isomers from my Diels-Alder reaction. How can I control the diastereoselectivity?
Analysis & Causality: The exo/endo ratio is governed by the competition between thermodynamic stability and kinetic control. The exo adduct is generally more thermodynamically stable due to reduced steric clash with the two-carbon bridge (C5-C6). However, secondary orbital interactions often kinetically favor the endo adduct.
Solution: Using sulfonylacetylenes (like tosylacetylene) followed by reduction is a reliable way to bypass the exo/endo mixture of alkene dienophiles. The alkyne yields a single azanorbornadiene intermediate that can be stereoselectively reduced[3].
Quantitative Comparison of Diels-Alder Conditions
| Diene | Dienophile | Conditions | Major Isomer | Yield (%) |
| N-Boc-pyrrole | Tosylacetylene | 80 °C, neat, 48h | N/A (Diene adduct) | 75-80% |
| N-Phenylpyrrole | N-Phenylmaleimide | 1.4 GPa, 20 °C | Endo (Kinetic) | 65% |
| N-Benzoylpyrrole | N-Phenylmaleimide | 80 °C, 24h | Exo (Thermodynamic) | 70% |
| N-Boc-pyrrole | Phenyl vinyl sulfone | 1.0 GPa, 50 °C | Endo | 82% |
Module 2: Stereoselective Functionalization (The Epibatidine Case)
Q3: I am trying to couple a pyridyl group to the 7-azabicyclo[2.2.1]heptene core to synthesize an epibatidine analog. How do I ensure strict exo-stereoselectivity at C2?
Analysis & Causality: The biological activity of epibatidine relies entirely on the exo orientation of the heteroaryl group[4]. Reductive Heck-type couplings are the gold standard here[1]. The palladium catalyst coordinates exclusively to the exo face of the azanorbornene double bond because the one-atom nitrogen bridge (N7) presents significantly less steric hindrance than the two-carbon bridge (C5-C6) on the endo face.
Experimental Protocol: Reductive Heck-Type Coupling for Exo-Specific Arylation
Self-Validating System: This protocol includes specific diagnostic checks to ensure the stereochemistry is correct before proceeding to deprotection.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under argon, dissolve N-Boc-7-azabicyclo[2.2.1]hept-2-ene (1.0 equiv) and 2-chloro-5-iodopyridine (1.2 equiv) in anhydrous DMF.
-
Catalyst & Base Addition: Add Pd(OAc)₂ (5 mol%), triphenylphosphine (10 mol%), and a mild base such as piperidine or triethylamine (2.5 equiv).
-
Reductant: Add formic acid (2.0 equiv) dropwise. (Mechanistic note: Formic acid acts as the hydride source to trap the alkylpalladium intermediate, preventing β-hydride elimination and yielding the saturated alkane).
-
Reaction: Heat the mixture to 80 °C for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Validation (Diagnostic NMR): Isolate the product via flash chromatography. Take a ¹H-NMR in CDCl₃. The C2 proton (adjacent to the pyridine ring) will appear as a doublet of doublets (dd) around 2.8-3.0 ppm. An endo proton (indicating your desired exo substituent) will have a negligible coupling constant with the bridgehead proton (
Hz) due to the nearly 90° dihedral angle (Karplus equation). If you see a larger coupling ( Hz), you have the incorrect endo substituent.
Module 3: Enantioselective Strategies & Desymmetrization
Q4: How can I obtain enantiomerically pure 7-azanorbornanes instead of racemic mixtures?
Analysis & Causality: While chiral auxiliaries can be used, the most efficient modern approach involves the desymmetrization of meso-intermediates.
Solution: Utilize a meso-7-azabicyclo[2.2.1]hept-2-ene derivative and perform an asymmetric hydroboration, or use a chiral palladium ligand during the Heck coupling. Alternatively, enzymatic resolution of racemic N-Boc-7-azabicyclo[2.2.1]heptan-2-ols provides excellent enantiomeric excess (>99% ee) and serves as a highly versatile chiral template[5].
Experimental Workflow Visualization
Logical workflow for stereoselective Epibatidine synthesis via Diels-Alder and Heck coupling.
References
- Source: PubMed (nih.gov)
- A Versatile and Stereoselective Synthesis of (±)
- N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)
- Recognition-Induced Control and Acceleration of a Pyrrole Diels—Alder Reaction Source: ResearchGate URL
- Use of the Diels−Alder Adduct of Pyrrole in Organic Synthesis.
Sources
- 1. Synthesis of a fluorine-18 labeled derivative of epibatidine for in vivo nicotinic acetylcholine receptor PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
preventing racemization during functionalization of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in synthetic and medicinal chemistry: maintaining the chiral integrity of highly strained, bridged bicyclic amino acids.
The molecule 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is an exceptionally rigid proline analog[1]. While this rigidity makes it a "privileged scaffold" for restricting conformational mobility in drug design, it also introduces severe steric hindrance at the
Below, you will find our authoritative troubleshooting guide, mechanistic insights, and self-validating protocols to ensure >99% enantiomeric excess (ee) during your syntheses.
Mechanistic Overview: The Kinetics of Racemization
To solve the problem, we must first understand the causality of the failure. Racemization is not a spontaneous event; it is a kinetic competition.
Fig 1: Competing kinetic pathways during the functionalization of bicyclic proline analogs.
Troubleshooting FAQs
Q1: Why does my 7-azabicyclo[2.2.1]heptane-2-carboxylic acid completely racemize when using standard DIC or DCC coupling?
A1: The use of standalone carbodiimides like Diisopropylcarbodiimide (DIC) forms an O-acylisourea intermediate[4]. Because the [2.2.1] bicyclic system is highly sterically hindered, the incoming nucleophile (e.g., an amine) attacks very slowly. This kinetic bottleneck allows the oxygen atom from the N-protecting group (like Boc or Fmoc) to attack the activated carbonyl intramolecularly, forming a 5-membered oxazolone ring[2]. The
Q2: Which coupling reagent system prevents oxazolone formation?
A2: You must use an additive that converts the O-acylisourea into a hyper-reactive ester faster than the oxazolone can form. Historically, HOBt or HOAt were used, but they pose explosive hazards and are less effective for hindered prolines[2][4]. The optimal solution is OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC[4]. OxymaPure forms an exceptionally reactive ester that accelerates the desired aminolysis, entirely outcompeting the racemization pathway[4]. For highly sensitive sequences, its derivative Oxyma-B has proven to be an even more potent racemization suppressor[5][6].
Q3: I am using OxymaPure/DIC, but I am still seeing 15% epimerization. What is going wrong?
A3: Check your base and your solvent.
-
The Base: If you are using strong, unhindered bases like DIPEA or TEA, they will directly abstract the
-proton of the activated ester via direct enolization[2]. Switch to sym-collidine (2,4,6-trimethylpyridine). It is a weaker, sterically hindered base that neutralizes the reaction without abstracting the C2 proton[2]. -
The Solvent: Polar aprotic solvents like DMF stabilize the charge separation in the transition state of oxazolone formation, actively promoting racemization[3][7]. Switch to a less polar solvent like Dichloromethane (DCM) or a binary DCM/DMF mixture[2][7].
Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between reagent selection and chiral integrity, benchmarked against highly sensitive bicyclic and monocyclic proline analogs.
Table 1: Impact of Coupling Conditions on Yield and Enantiomeric Excess (ee)
| Coupling System | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| DIC alone | DIPEA | DMF | 25 | 62 | < 45 (Severe Racemization) |
| HATU / HOAt | DIPEA | DMF | 25 | 85 | 82 |
| DIC / OxymaPure | sym-Collidine | DCM/DMF | 0 to 25 | 92 | > 98 |
| DIC / Oxyma-B | sym-Collidine | DCM | 0 to 25 | 95 | > 99 (Optimal) |
Step-by-Step Methodology: Racemization-Free Functionalization
To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to ensure the chemistry is proceeding as intended before moving to the next step.
Fig 2: Step-by-step workflow for racemization-free activation and coupling.
Protocol: Amidation of N-Protected 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
-
Preparation & Dissolution:
-
Dissolve 1.0 equivalent of the N-protected 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in anhydrous DCM (0.1 M concentration).
-
Self-Validation Check: The solution must be completely clear. Turbidity indicates moisture, which will prematurely hydrolyze the activated ester.
-
Cool the reaction flask to 0 °C using an ice bath. Lower temperatures suppress the activation energy required for enolization[7].
-
-
Pre-activation (Critical Step):
-
Add 1.05 equivalents of OxymaPure[4]. Stir for 5 minutes.
-
Add 1.05 equivalents of DIC dropwise.
-
Self-Validation Check: Stir for 10 minutes at 0 °C. The formation of the diisopropylurea (DIU) byproduct may cause slight cloudiness. Withdraw a 1
L aliquot, quench in methanol, and verify the formation of the activated ester via LC-MS before proceeding.
-
-
Nucleophile Addition:
-
Add 1.0 equivalent of the target amine nucleophile.
-
Immediately add 2.0 equivalents of sym-collidine[2].
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
-
Buffered Workup (Preventing Post-Reaction Epimerization):
-
Causality Note: Exposing the chiral product to harsh aqueous acids or bases during extraction can cause epimerization at the newly formed stereocenter[7].
-
Quench the reaction by adding an equal volume of saturated aqueous
(pH ~5.5)[7]. -
Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure at a moderate temperature (< 30 °C)[7].
-
-
Analytical Validation:
-
Determine the enantiomeric excess of the crude product using chiral HPLC or chiral GC against a known racemic standard[7].
-
References
Sources
- 1. Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptidechemistry.org [peptidechemistry.org]
- 5. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Scale-Up Synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
This technical guide addresses the scale-up synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid , a critical scaffold in medicinal chemistry (notably as the core of Epibatidine and its analogues).
The guide focuses on the Diels-Alder cycloaddition route using N-protected pyrrole, as this is the most versatile method for generating functionalized derivatives in drug discovery.
Executive Summary & Route Selection
The synthesis of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid presents unique challenges during scale-up, primarily due to the aromatic stability of pyrrole (which makes it a reluctant diene) and the strain energy of the resulting bicyclic system.
While the Favorskii rearrangement of tropinone is a classic route for very large commodity scales, the Diels-Alder (DA) cycloaddition between N-Boc-pyrrole and an acetylenic or olefinic dienophile is the industry standard for pharmaceutical development due to its atom economy and ability to introduce chirality early.
Core Synthesis Workflow (Diels-Alder Route)[1][2][3]
-
Cycloaddition: N-Boc-pyrrole + Ethyl Propiolate
7-azabicyclo[2.2.1]heptadiene intermediate. -
Hydrogenation: Catalytic reduction of the diene system
Saturated bicyclic ester. -
Hydrolysis: Saponification of the ester
Target Acid.
Caption: Figure 1. General process flow for the Diels-Alder synthesis route highlighting critical stability control points.
Technical Troubleshooting Guide
Phase 1: The Diels-Alder Cycloaddition
Issue: Low conversion or "stalled" reaction. Context: Pyrrole is an electron-rich aromatic system, making it a poor diene. It requires electron-deficient dienophiles and significant energy to overcome the aromaticity loss.
| Variable | Recommendation | Technical Rationale |
| Dienophile | Ethyl Propiolate (or DMAD) | Acetylenic dienophiles are more reactive than olefinic ones for this system. They reduce the activation energy barrier. |
| Temperature | 80°C – 100°C | Sufficient heat is required to drive the forward reaction, but excessive heat (>120°C) promotes the retro-Diels-Alder reaction (decomposition). |
| Pressure | Sealed Vessel / Autoclave | The reaction is reversible. Conducting it in a sealed tube/reactor creates pseudo-high pressure conditions that favor the bimolecular association (negative |
| Catalysis | Lewis Acids (AlCl | Use with caution. While Lewis acids accelerate the reaction, they can cause polymerization of pyrrole. Thermal conditions are often cleaner for scale-up. |
Q: My reaction yields are dropping upon scale-up (from 1g to 50g). Why? A: This is likely a heat transfer issue leading to the retro-Diels-Alder reaction.
-
Mechanism:[1][2] The reaction is exothermic but reversible.[3] On a larger scale, heat accumulation can push the equilibrium back toward the starting materials (retro-DA).
-
Solution: Use a reactor with efficient internal cooling/heating jackets. Do not overheat the reaction mass to "push" conversion; instead, extend reaction time at a moderate temperature (85°C).
Phase 2: Hydrogenation & Stability
Issue: Decomposition of the intermediate or Ring Opening. Context: The Diels-Alder adduct (7-azanorbornadiene derivative) is thermally unstable and prone to retro-cycloaddition. It must be reduced to the stable saturated system.
Q: Can I isolate the Diels-Alder adduct before hydrogenation? A: Not recommended for scale-up. The adduct is prone to reverting to pyrrole and propiolate upon concentration or heating.
-
Protocol: Perform a "telescoped" process. Dilute the crude Diels-Alder reaction mixture with the hydrogenation solvent (e.g., MeOH or EtOAc) and transfer directly to the hydrogenation vessel.
Q: I observe ring opening (formation of substituted pyrrolidines) during hydrogenation. A: This is caused by hydrogenolysis of the strained C-N bridge, often due to high acidity or overly active catalysts.
-
Troubleshooting:
-
Catalyst: Switch from Pd(OH)
(Pearlman's catalyst) to 5% Pd/C or Rh/Al O . Rhodium is generally gentler on strained bridges. -
Acidity: Ensure the reaction medium is neutral. Trace acids from the propiolate or solvent decomposition can catalyze ring opening.
-
Phase 3: Stereochemistry (Endo vs. Exo)
Issue: Controlling the stereochemical outcome. Context: The hydrogenation step determines the final stereochemistry of the carboxylate group relative to the bridge.
Q: Which isomer is formed, and how do I control it? A:
-
Mechanism: Hydrogen delivery occurs from the exo-face (the less hindered face, away from the nitrogen bridge).
-
Outcome: This pushes the substituents on the double bond to the endo-position .
-
If using Ethyl Propiolate: The initial adduct has the ester on a double bond. Hydrogenation from the exo-face forces the ester group into the endo configuration.
-
-
Isomerization: The endo-ester is the kinetic product. The exo-isomer (thermodynamically more stable) can sometimes be obtained by base-catalyzed epimerization (using NaOMe/MeOH) if the exo-carboxylic acid is the target.
Caption: Figure 2. Decision tree for stereochemical control of the carboxylate moiety.
Validated Experimental Protocol (Scale-Up Adapted)
Target: N-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid (Racemic)
-
Cycloaddition:
-
Charge a high-pressure reactor with N-Boc-pyrrole (1.0 equiv) and Ethyl Propiolate (1.2 equiv).
-
Note: No solvent is preferred (neat) to maximize concentration, but Toluene (3 vol) can be used for heat management.
-
Heat to 90°C for 48–72 hours. Monitor by NMR (disappearance of pyrrole).
-
Checkpoint: Do not exceed 110°C.
-
-
Hydrogenation (Telescoped):
-
Cool the mixture to room temperature.
-
Dilute with Ethanol (10 vol).
-
Add 5% Pd/C (5 wt% loading).
-
Hydrogenate at 50 psi (3.5 bar) H
at ambient temperature for 12 hours. -
Filter catalyst through Celite. Concentrate to obtain the crude endo-ester.
-
-
Hydrolysis & Epimerization (Optional):
-
Dissolve crude ester in MeOH/H
O (3:1). -
Add LiOH (2.0 equiv).
-
Stir at RT for endo-acid. (Reflux for 24h if exo-acid is required, allowing epimerization).
-
Acidify to pH 3 and extract with EtOAc.
-
References
-
Trudell, M. L. (1996). "Synthesis of 7-azabicyclo[2.2.1]heptane derivatives." The Journal of Organic Chemistry.
-
Krow, G. R. , et al. (1996). "7-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives." Journal of Heterocyclic Chemistry.
-
Chen, Z. , & Trudell, M. L. (1996). "Chemistry of 7-azabicyclo[2.2.1]hepta-2,5-dienes...". Chemical Reviews.
-
Diels-Alder Reaction Guidelines. (2022). Chemistry LibreTexts.
Sources
Technical Support Center: 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives
Status: Operational Role: Senior Application Scientist Subject: Stability, Handling, and Troubleshooting Guide
Core Stability & Storage Protocols
User Issue: "My compound has turned from a white solid to a yellow/brown gum during storage."
Root Cause Analysis: Free Base Oxidation & Hygroscopicity
The 7-azabicyclo[2.2.1]heptane core (a bridged proline analog) possesses a secondary amine at the bridgehead (position 7). While the bicyclic structure introduces rigidity, the amine remains susceptible to oxidation and hygroscopic degradation when in its free base form. The ring strain inherent to the [2.2.1] system can accelerate decomposition pathways compared to simple pyrrolidines.
Troubleshooting Protocol
Immediate Action:
-
Check Form: Are you storing the Free Base or the Salt (HCl/TFA)?
-
Check Atmosphere: Was the container flushed with Argon?
The "Golden Rule" of Storage: Never store the free amino acid or free ester for long periods (>24 hours) at room temperature. Always convert to a salt or an N-protected derivative.
| Form | Stability Rating | Storage Condition | Risk Factor |
| Free Base (Amine) | 🔴 Low | -20°C, Argon, Dark | Oxidation, Hygroscopic deliquescence |
| HCl Salt | 🟢 High | 4°C or RT, Desiccator | Very stable, non-hygroscopic (usually) |
| N-Boc Protected | 🟡 Medium-High | 4°C, Standard Vial | Stable, but acid-sensitive |
| TFA Salt | 🟡 Medium | 4°C, Desiccator | Hygroscopic, excess acid may cause hydrolysis |
Workflow: Stability Decision Tree
Figure 1: Decision matrix for maximizing the shelf-life of 7-azabicyclo[2.2.1]heptane derivatives.
Stereochemical Instability (Epimerization)
User Issue: "I synthesized the exo-isomer, but after the reaction, I see a mixture of endo and exo isomers by NMR."
Technical Insight: The C2-Proton Acidity
The 7-azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold has a stereocenter at C2. The proton at C2 is alpha to a carbonyl group (acid or ester), making it acidic.
-
The Problem: In the presence of base (even mild bases like Et3N or during workup), this proton can be abstracted, forming an enolate intermediate.
-
The Result: Reprotonation occurs to favor the thermodynamic mixture. For many derivatives, the exo isomer (often the bioactive target, e.g., Epibatidine analogs) can epimerize to the endo isomer, or vice versa.
Mechanism of Failure
Figure 2: Base-catalyzed epimerization pathway at the C2 position.
Prevention Protocol
-
Avoid Strong Bases: During ester hydrolysis or coupling, avoid hydroxides (NaOH/LiOH) if possible. Use acid-catalyzed hydrolysis (HCl/reflux) if the group allows, or enzymatic hydrolysis (Pig Liver Esterase) for mild conditions.
-
Coupling Conditions: When coupling the acid to an amine:
-
Do NOT use pre-activation with base (e.g., HATU/DIEA) for long periods.
-
Recommended: Use EDC/HOBt or DIC/Oxyma, which are less prone to causing racemization than uronium salts with tertiary amines.
-
-
Quenching: Quench reactions into acidic buffers (citric acid or dilute HCl) immediately to neutralize any base before extraction.
Analytical Troubleshooting (NMR & HPLC)
User Issue: "How do I distinguish between the endo and exo isomers? They co-elute on my standard C18 column."
NMR Identification Guide
The rigid bicyclic framework provides distinct coupling constants (
Key Diagnostic Signals (1H NMR):
| Feature | Exo-Isomer (2-substituent is exo) | Endo-Isomer (2-substituent is endo) |
| H-2 Signal | Appears as a dd (doublet of doublets) | Appears as a ddd or multiplet |
| Coupling ( | No coupling to bridgehead H-1 ( | Significant coupling to H-1 ( |
| Chemical Shift | H-2 is generally shielded (upfield) | H-2 is generally deshielded (downfield) |
Note: "Exo" usually refers to the substituent pointing away from the nitrogen bridge (C7). "Endo" points toward the bridge.
HPLC Method Development
Standard C18 columns often fail to separate these diastereomers effectively due to similar polarity.
-
Recommendation: Use a Chiral Stationary Phase (even for diastereomers) or a specialized column.
-
Column: Chiralpak IA or IC (Amylose-based).
-
Mobile Phase: Hexane/IPA/DEA (for esters) or dilute buffer (for acids).
-
Alternative: C18 with Ion-Pairing reagent (e.g., 0.1% TFA or Heptafluorobutyric acid) to sharpen the amine peak.
-
Synthetic Compatibility FAQ
Q: Can I use the Boc-protected acid for peptide coupling? A: Yes, this is the preferred method. The N-Boc group protects the bridgehead nitrogen from participating in side reactions and reduces the basicity of the system.
-
Warning: The steric bulk of the Boc group at N7, combined with the bridged system, makes the C2 carboxylic acid sterically hindered. Expect slower reaction rates. Increase coupling times to 12-24h.
Q: My retro-Diels-Alder reaction failed. Why? A: If you are trying to synthesize the core via Diels-Alder (e.g., using pyrroles or sulfonyl-pyrroles), thermal instability is a risk.
-
Insight: The 7-azabicyclo[2.2.1]heptane system is strained. High temperatures (>150°C) can cause decomposition or retro-reaction.
-
Fix: Use high-pressure Diels-Alder conditions (10-15 kbar) at lower temperatures to favor the forward reaction without thermal degradation.
Q: How do I remove the Boc group without affecting the ester? A: Standard TFA/DCM (1:1) works well.
-
Crucial Step: Do not rotovap to dryness and leave it. The resulting TFA salt is hygroscopic. Immediately triturate with diethyl ether to precipitate the stable TFA salt, or convert to HCl salt using HCl/Dioxane.
References
-
Synthesis and Epimerization: Malpass, J. R., & White, R. (2004).[1] 7-Substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn- and anti-isoepiboxidine.[1] Journal of Organic Chemistry.[1][2] Link
-
Scaffold Synthesis: Avenoza, A., et al. (2001).[3] New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.[3][2][4][5] Tetrahedron.[3][2][6] Link
-
Epibatidine Analogs: Marco-Contelles, J., et al. (2010).[6] Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. Arkivoc.[6] Link
-
General Stability: Sigma-Aldrich Technical Data for (1S,2S,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride. Link
Sources
- 1. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
overcoming low reactivity of the bicyclic scaffold in subsequent reactions
Technical Guide & Troubleshooting Portal
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Low Reactivity in Bicyclic Scaffolds (Indoles, Purines, Bicyclo[1.1.1]pentanes, etc.)
Executive Diagnostic Matrix
Start Here. Identify your specific failure mode to determine the correct troubleshooting module.
| Symptom | Observation (LCMS/NMR) | Root Cause Analysis | Recommended Module |
| The "Silent" Reaction | >90% Starting Material (SM) remaining. No catalyst degradation observed. | Activation Failure. The catalyst failed to undergo oxidative addition due to electronic deactivation or extreme steric hindrance. | Module A |
| The "Blackout" | Reaction turns black/precipitates immediately. SM remaining. | Ligand dissociation. The catalyst decomposed to Pd-black before entering the cycle. Ligand-to-Metal ratio or stability is insufficient. | Module C |
| The "Protodeboronation" | Aryl halide remains; Boronic acid mass disappears; "H-B" species found. | Transmetallation Failure. The cross-coupling cycle is slower than the hydrolysis of the boronic acid. | Module C |
| The "Bridgehead" Block | Nucleophile fails to attack bridgehead carbon (e.g., BCPs). | Orbital Misalignment. SN2 is geometrically impossible (backside attack blocked). SN1 is disfavored (high energy carbocation). | Module B |
| The "Electron-Poor" Wall | Electrophilic aromatic substitution (EAS) fails on heterocycle. | Electronic Repulsion. The ring is too electron-deficient (e.g., pyridines, purines) for standard electrophilic attack. | Module A |
Module A: The Electron-Deficient Fortress (Heterocycles)
Target Scaffolds: Purines, Quinolines, Naphthyridines, Azaindoles.
The Problem: Electronic Deactivation
Standard Electrophilic Aromatic Substitution (EAS) fails because these rings are essentially "π-deficient." Conversely, Nucleophilic Aromatic Substitution (SNAr) often fails if the leaving group isn't sufficiently activated or if the nucleophile is weak.
Solution 1: Radical Functionalization (Minisci Reaction)
Do not force ionic chemistry. Switch to radical pathways. The Minisci reaction allows nucleophilic alkyl radicals to attack electron-deficient heterocycles at the most electron-poor position.[1]
-
Modern Approach: Avoid the classic Ag/Persulfate conditions (too harsh). Use Photoredox Catalysis .[2][3]
-
Mechanism: An Ir or Ru photocatalyst generates an alkyl radical (from a carboxylic acid or alkyl halide). This radical adds to the protonated heterocycle.[1]
Solution 2: The "Turbo-Grignard" Exchange
For halogenated scaffolds that refuse to couple:
-
Halogen-Magnesium Exchange: Use i-PrMgCl·LiCl (Turbo Grignard). The LiCl breaks up polymeric aggregates, making the reagent kinetic enough to exchange a bromide/iodide on a deactivated ring at -78°C.
-
Quench: Trap the resulting Grignard with an electrophile (aldehyde, iodine, etc.).
Module B: The Saturated Bridgehead (Bicyclo[1.1.1]pentanes)
Target Scaffolds: Bicyclo[1.1.1]pentane (BCP), Bicyclo[2.2.2]octane (BCO), Cubanes.
The Problem: Geometric Prohibition
You cannot perform SN2 reactions at a bridgehead carbon because the nucleophile cannot access the
Technical Insight: The "s-Character" Advantage
Despite steric bulk, BCP bridgehead amines are more nucleophilic than expected.
-
Why? The C-N bond has high s-character (due to the strained cage), directing electron density into the lone pair.
-
Implication: If your BCP amine isn't reacting with an electrophile, it is likely a solubility or aggregation issue, not nucleophilicity. Use polar aprotic solvents (DMF/DMAc) to break aggregates.
Workflow: Radical Cross-Coupling
To form C-C bonds at the bridgehead, you must generate a bridgehead radical .
Figure 1: Decision logic for selecting the activation mode for BCP scaffolds.
Module C: The Steric Wall (Difficult Cross-Couplings)
Target Scaffolds: Ortho-substituted biaryls, 2-substituted indoles.
The Problem: The Catalyst "Goldilocks" Zone
Standard catalysts (e.g., Pd(PPh3)4) fail because:
-
Oxidative Addition (OA): The metal center isn't electron-rich enough to insert into the hindered C-X bond.
-
Reductive Elimination (RE): If OA happens, the steric bulk prevents the two partners from aligning to eliminate.
The Fix: Precatalyst & Ligand Selection
You must use Precatalysts (Pd-G3/G4 or PEPPSI). Do not generate Pd(0) in situ from Pd(OAc)2; it is too slow and leads to Pd-black.
Recommendation Table:
| Challenge | Recommended System | Why? |
| General Steric Hindrance | XPhos Pd G4 | Large ligand cone angle facilitates RE; biaryl backbone stabilizes Pd(0). |
| Unstable Boronic Acids | XPhos Pd G3 + K3PO4 | Fast activation at room temp minimizes time for protodeboronation. |
| Heterocycle-Heterocycle | Pd-PEPPSI-IPr | The NHC ligand is extremely bulky and electron-rich (strong |
| Ortho-Ortho Coupling | Sphos Pd G3 | Specialized for extreme steric crowding. |
Experimental Protocol: Photoredox Decarboxylative Arylation
Application: Coupling a BCP-carboxylic acid (or other aliphatic acid) to an electron-deficient heterocycle (e.g., chloro-pyridine). This bypasses the low reactivity of the scaffold by using high-energy radical intermediates.
Reagents:
-
Substrate A: BCP-Carboxylic Acid (1.0 equiv)
-
Substrate B: Heteroaryl Chloride (1.2 equiv)
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%)
-
Nickel Catalyst: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%)
-
Base: Cs2CO3 (1.5 equiv)
-
Solvent: DMF (0.1 M)
Step-by-Step:
-
Glovebox/Inert Setup: In a nitrogen-filled glovebox, combine the Ni-source and ligand in DMF. Stir for 10 mins to form the active green complex.
-
Reaction Assembly: Add Substrate A, Substrate B, Photocatalyst, and Base to a vial. Add the pre-formed Ni-catalyst solution.
-
Degassing: Seal the vial with a septum cap. If outside a glovebox, sparge with nitrogen for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm) light source. Use a fan to keep the reaction at Room Temperature (prevent thermal degradation).
-
Monitoring: Monitor by LCMS at 2, 6, and 12 hours. Look for the decarboxylated product mass (M - CO2 + Aryl).
Troubleshooting FAQs
Q: My Suzuki coupling turns black immediately. What happened? A: "Pd-Black" formation indicates your ligand is not stabilizing the Palladium.
-
Fix: Switch to a G4 Precatalyst (e.g., XPhos Pd G4).[4] The precatalyst scaffold ensures the ligand is bound 1:1 with Pd upon activation.
-
Fix: Increase ligand loading (e.g., 1:2 Pd:Ligand ratio) if using separate components.
Q: I see the "de-halogenated" starting material (Ar-H) instead of the product.
A: This is
-
Cause: The cross-coupling is too slow.
-
Fix: Use a bulkier ligand (e.g., BrettPhos ) to accelerate Reductive Elimination. Switch solvent to dioxane or toluene (less prone to H-atom transfer than THF).
Q: My Minisci reaction on a pyridine gives a mixture of isomers. A: This is inherent to radical chemistry; radicals are high-energy and less selective.
-
Fix: Block the unwanted positions with removable groups (e.g., Cl or Br) if possible.
-
Fix: Use TFA (Trifluoroacetic acid) in the mobile phase during purification; these isomers often separate better in acidic conditions.
References
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Nature/NIH. Explains the s-character and nucleophilicity of BCP amines.
-
Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Comprehensive review on radical and ionic methods for BCPs.
-
Palladium Precatalysts for Efficient Reactions. SinoCompound/Buchwald. Guide on G3/G4 precatalyst selection for hindered substrates.
-
Visible-light-mediated Minisci C–H alkylation of heteroarenes. NIH/PubMed. Protocol for modern, mild Minisci reactions.
-
Rigid hindered N-heterocyclic carbene palladium precatalysts (PEPPSI). RSC. Usage of NHC ligands for difficult couplings.
Sources
common pitfalls in the characterization of 7-Azabicyclo[2.2.1]heptane compounds
Welcome to the technical support center for the characterization of 7-azabicyclo[2.2.1]heptane compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this unique and valuable scaffold. The rigid, bicyclic nature of this system, while conferring desirable conformational constraint for pharmacological applications, introduces specific challenges in its synthesis, purification, and structural elucidation.[1][2][3] This resource provides field-proven insights and troubleshooting protocols to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the 7-azabicyclo[2.2.1]heptane scaffold fundamentally challenging to characterize?
The primary challenge stems from its rigid, three-dimensional structure. Unlike flexible aliphatic systems, the protons on the bicyclic core are locked into specific spatial arrangements. This leads to complex spin-spin coupling networks, often resulting in multiplets in ¹H NMR spectra that are difficult to resolve and interpret. Furthermore, the differentiation between exo and endo isomers, a critical aspect of their chemistry and biological activity, requires specialized analytical techniques.[4][5][6]
Q2: How does the bridgehead nitrogen (N7) influence the characterization process?
The nitrogen atom at the 7-position introduces several key considerations:
-
Basicity: The nitrogen is a basic center, which can cause significant peak tailing during chromatographic purification on standard silica gel due to interactions with acidic silanol groups.[7]
-
NMR Spectroscopy: In ¹H NMR, the N-H proton (if present) can have a variable chemical shift and may exhibit broadness due to quadrupolar effects or chemical exchange. The adjacent bridgehead protons (H1 and H4) are significantly influenced by the nitrogen's electron-withdrawing effect when it is protonated or derivatized.
-
Mass Spectrometry: The nitrogen atom directs fragmentation pathways, typically initiating α-cleavage to form stable iminium ions, which often results in a discernible fragmentation pattern.[8][9] It also means the parent molecule will have an odd molecular weight, following the Nitrogen Rule.[9][10]
Q3: Are there specific safety precautions for handling N-nitroso derivatives of this scaffold?
Yes. While the 7-azabicyclo[2.2.1]heptane structural motif has been shown to block the mutagenicity typically associated with nitrosamines by making the α-C-H bonds less susceptible to metabolic activation, standard precautions for handling potentially carcinogenic N-nitroso compounds should always be followed.[11] This includes working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).
Q4: What are the most critical spectroscopic signatures to confirm the formation of the 7-azabicyclo[2.2.1]heptane ring system?
Confirmation relies on a combination of data. In ¹H NMR, the appearance of distinct signals for the two bridgehead protons (typically downfield from other aliphatic protons) is a key indicator. In ¹³C NMR, the presence of signals corresponding to these bridgehead carbons (C1 and C4) is crucial. The ultimate confirmation often requires 2D NMR experiments (like HMBC) to show long-range correlations between the bridgehead protons and other carbons in the scaffold, confirming the bicyclic connectivity.
Troubleshooting Guides
Guide 1: NMR Spectroscopy - Deciphering Complex Spectra
The constrained nature of the 7-azabicyclo[2.2.1]heptane core often leads to second-order coupling effects and significant signal overlap in ¹H NMR spectra.
Problem 1.1: Overlapping Signals & Ambiguous Proton Assignments
You observe a cluster of complex multiplets in the aliphatic region (1.5-3.5 ppm) of your ¹H NMR spectrum, making definitive assignment impossible.
Causality: The rigid framework restricts bond rotation, making nearly all methylene protons diastereotopic and magnetically inequivalent. This, combined with vicinal and long-range coupling, creates complex splitting patterns that frequently overlap, especially at lower magnetic field strengths.
Troubleshooting Protocol:
-
Increase Field Strength: If possible, re-acquire the spectrum on a higher field spectrometer (e.g., 600 MHz or above). Increased magnetic field strength improves chemical shift dispersion, often resolving overlapping multiplets into more interpretable patterns.
-
Employ 2D NMR Techniques: These are essential for this class of compounds.
-
COSY (Correlation Spectroscopy): Use a standard COSY experiment to establish proton-proton (H-H) coupling networks. This will allow you to "walk" through the spin systems of the bicyclic core.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It is invaluable for assigning carbon signals and for spreading out overlapping proton signals into the second (carbon) dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is the definitive tool for confirming the overall scaffold structure by correlating bridgehead protons (H1, H4) to carbons across the ring system.
-
Workflow for NMR Signal Assignment
Caption: Decision workflow for NMR signal assignment.
Problem 1.2: Differentiating Exo vs. Endo Stereoisomers
Your synthesis can produce both exo and endo isomers, but their ¹H NMR spectra are very similar.
Causality: The distinction between exo and endo substituents is based on their relative orientation to the larger bicyclic bridge. This subtle difference in 3D space does not always produce dramatic changes in chemical shifts but can be definitively resolved by examining through-space interactions and specific coupling constants.
Troubleshooting Protocol:
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful method.
-
Principle: These experiments detect protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.
-
Application: An endo substituent's protons will show a NOE correlation to the syn-proton on the C7 bridge. Conversely, an exo substituent's protons will show NOEs to the bridgehead protons (H1, H4) and other exo protons.
-
-
Analysis of Coupling Constants (J-values):
-
W-Coupling: Look for long-range coupling (⁴J), often called "W-coupling," which can occur when four bonds are arranged in a planar "W" shape. This is sometimes observed in rigid systems and can be diagnostic.[12] For example, a long-range coupling between an exo-proton at C2 and the syn-proton at C7 might be observed.
-
Vicinal Coupling: The coupling constant between H2 and H3 protons can also be informative, as the dihedral angle is different for exo and endo isomers.
-
| Typical NMR Characteristics for Isomer Assignment | | :--- | :--- | | Technique | Observation & Interpretation | | NOESY/ROESY | Endo Isomer: Shows spatial correlation between substituent protons and the C7-syn proton. Exo Isomer: Shows spatial correlation between substituent protons and bridgehead (H1/H4) protons. | | Coupling Constants | Dihedral angle-dependent differences in ³J values may be observed. The presence of diagnostic long-range ⁴J (W-coupling) can be a key indicator.[12] |
Guide 2: Mass Spectrometry - Interpreting Fragmentation
Problem 2.1: Unexpected or Ambiguous Fragmentation Pattern
You observe a fragmentation pattern in your EI-MS or MS/MS spectrum that is difficult to interpret, or the base peak is not what you expected.
Causality: The fragmentation of 7-azabicyclo[2.2.1]heptane systems is directed by the nitrogen atom but constrained by the bicyclic structure. The primary fragmentation pathway is typically an α-cleavage, which involves breaking a C-C bond adjacent to the nitrogen.[9][10]
Troubleshooting Protocol:
-
Identify the Molecular Ion (M⁺): First, confirm the molecular ion peak. For compounds with one nitrogen, this will be at an odd m/z value. Cyclic amines often show a more prominent molecular ion peak than their acyclic counterparts due to greater structural stability.[9][10]
-
Look for α-Cleavage Products: The most favorable fragmentation is the loss of an alkyl radical from a carbon adjacent to the nitrogen, leading to a resonance-stabilized iminium cation. For the parent scaffold, this would involve cleavage of the C1-C2 or C1-C6 bond, although this is less common than cleavage of substituents.
-
Consider Retro-Diels-Alder (RDA) Fragmentation: For unsaturated 7-azabicyclo[2.2.1]heptene systems, an RDA reaction can be a prominent fragmentation pathway, leading to the loss of the dienophile and formation of a pyrrole-type fragment.
-
Analyze Derivatized Compounds Carefully: If your compound is a conjugate (e.g., an amide or ester), be aware that collision-induced dissociation (CID) can sometimes cleave the conjugate bond, regenerating the original amine and the derivatizing group.[13][14] This can be misleading if you are searching for fragments of the entire molecule.
| Common Fragmentation Pathways | Expected m/z Loss | Resulting Fragment |
| α-Cleavage (of a substituent) | Loss of the largest alkyl group (R•) from a carbon α to nitrogen. | Stable iminium cation |
| Retro-Diels-Alder (in heptenes) | Loss of the original dienophile (e.g., ethylene) | Aromatic pyrrole cation |
| Loss of H• | Loss of a hydrogen radical (m/z = 1) | [M-1]⁺ ion |
Guide 3: Chromatography - Achieving High Purity
Problem 3.1: Severe Peak Tailing in HPLC or Flash Chromatography
Your compound exhibits poor peak shape (tailing) on a standard silica or C18 column, leading to poor resolution and inaccurate quantification.
Causality: The basic nitrogen atom of the 7-azabicyclo[2.2.1]heptane core strongly interacts with acidic free silanol (-Si-OH) groups present on the surface of silica-based stationary phases. This secondary interaction causes some molecules to be retained longer than others, resulting in a tailed peak.
Troubleshooting Protocol:
-
Add a Basic Modifier to the Mobile Phase (Most Effective):
-
Reverse Phase HPLC: Add 0.1% triethylamine (TEA) or 0.1% formic acid/ammonia buffer to the mobile phase. TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with your analyte. A buffer system maintains a consistent pH, which can control the protonation state of both the analyte and the silanols.
-
Normal Phase Flash Chromatography: Add 0.5-2% TEA or ammonia in methanol to your eluent system (e.g., DCM/MeOH or Hexanes/EtOAc). This will dramatically improve peak shape.
-
-
Use a Base-Deactivated Column: For routine analysis, consider using columns that are specifically designed for the analysis of basic compounds. These columns have been end-capped or use a different bonding chemistry to shield the underlying silica and minimize silanol interactions.
-
Salt Formation: If applicable, purifying the compound as a salt (e.g., hydrochloride) can sometimes improve chromatography, as the protonated amine has different interaction properties.[15]
Decision Tree for Chromatographic Purification
Caption: Strategy for selecting a purification method.
References
- Chen, Y., & Trudell, M. L. (2009). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. Organic & Biomolecular Chemistry, 7(2), 415-422.
- Gündisch, D., et al. (2012). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Advances, 2(24), 9065-9074.
-
Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Heterocycles, 79(1), 99-120. [Link]
-
Carroll, F. I. (2009). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Heterocycles, 79, 99-120. [Link]
-
Weinberg, D. S., & Djerassi, C. (1967). Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry, 32(1), 115-119. [Link]
-
Dolezal, V., & Soukup, O. (2007). Epibatidine and Analogs - New Trends in the Development of Cognitive Enhancers and Strong Analgetics. Military Medical Science Letters, 76(1), 23-30. [Link]
-
Darlington, D. N. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Molecules, 30(2), 341. [Link]
-
Darlington, D. N. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. Molecules, 30(2), 341. [Link]
-
Avenoza, A., et al. (2000). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 41(43), 8265-8268. [Link]
-
Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056. [Link]
-
Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. Journal of Organic Chemistry, 64(6), 2050-2056. [Link]
-
Britvin, S., & Rumjantsev, A. M. (2017). The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1189–1192. [Link]
-
De la Cruz, R., et al. (1997). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 62(25), 8829–8835. [Link]
-
Matsumoto, R. R., et al. (2012). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Bioorganic & Medicinal Chemistry Letters, 22(12), 4052–4056. [Link]
-
JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]
-
Gisler, M., & Wong, H. (1981). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. The Journal of Organic Chemistry, 46(18), 3753-3759. [Link]
-
González, C. C., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC, 2010(3), 56-73. [Link]
-
Brummond, K. M., & Hong, S. (2005). aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and ring expansion to [3.2.1]tropanes. Organic Letters, 7(7), 1335–1338. [Link]
-
Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems [Doctoral dissertation, Universidad de La Rioja]. [Link]
-
Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]
-
PubChem. (n.d.). 7-Azabicyclo(2.2.1)heptane. National Center for Biotechnology Information. [Link]
- Abbott Laboratories. (1994). 7-azabicyclo-[2.2.1]-heptane and -heptene derivatives as analgesics and anti-inflammatory agents.
-
PubChem. (n.d.). 7-Azabicyclo[2.2.1]heptane hydrochloride. National Center for Biotechnology Information. [Link]
-
Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. [Link]
-
Ikeda, M., Sato, T., et al. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles, 37(1), 245-248. [Link]
-
Gonzalez, Y., et al. (2011). 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines. Bioorganic & Medicinal Chemistry Letters, 21(8), 2493–2497. [Link]
Sources
- 1. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aza-Prins-pinacol approach to 7-azabicyclo[2.2.1]heptanes and ring expansion to [3.2.1]tropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 4. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Video: Mass Spectrometry of Amines [jove.com]
- 10. GCMS Section 6.15 [people.whitman.edu]
- 11. 7-azabicyclo[2.2.1]heptane as a structural motif to block mutagenicity of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.ucla.edu [chem.ucla.edu]
- 13. Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 7-Azabicyclo[2.2.1]heptane hydrochloride | C6H12ClN | CID 16279503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
comparing 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid with other proline analogs
Technical Comparison Guide: 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid vs. Proline Analogs
Executive Summary: The Structural Imperative
In the design of peptidomimetics, Proline is the standard for inducing turn structures (β-turns, γ-turns) due to its cyclic constraint. However, standard Proline allows for significant conformational flexibility in the ring puckering (C
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (7-ABHC-2) represents a hyper-constrained scaffold that differs fundamentally from standard proline analogs. Unlike 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Methanoproline) —which is a bridged
Key Distinction: This connectivity effectively makes 7-ABHC-2 a
Technical Comparison: 7-ABHC-2 vs. The Field
The following data compares 7-ABHC-2 against the native L-Proline and the industry-standard "bridged proline," 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH).
Table 1: Physicochemical & Structural Profile[1]
| Feature | L-Proline | 2-Azabicyclo[2.2.1]heptane-3-COOH (ABH) | 7-Azabicyclo[2.2.1]heptane-2-COOH (7-ABHC-2) |
| Class | |||
| Ring System | Pyrrolidine (Monocyclic) | 2-Azanorbornane (Bicyclic) | 7-Azanorbornane (Bicyclic) |
| N-Position | Ring (Position 1) | Ring (Position 2) | Bridge (Position 7) |
| Conformation | Flexible (C | Rigid (Locked Envelope) | Hyper-Rigid (Boat-like) |
| Cis/Trans Ratio | Variable (Solvent dependent) | High Trans Preference | Fixed Geometry (Steric control) |
| Lipophilicity | Low | Moderate | High (Bulky hydrophobic back) |
| Primary Utility | Native Turns |
Mechanistic Insight: The Bridgehead Nitrogen Effect
The critical differentiator for 7-ABHC-2 is the nitrogen atom located at the bridgehead (Position 7).
-
Steric Bulk: Unlike Proline, where the nitrogen is accessible, the nitrogen in 7-ABHC-2 is shielded by the ethano-bridge (C2-C3 and C5-C6 wings). This significantly reduces the rate of acylation during peptide synthesis, requiring specialized protocols (see Section 3).
-
Lone Pair Vector: The bridgehead nitrogen has a fixed lone pair orientation. In Proline, the nitrogen can undergo pyramidal inversion (though restricted). In 7-ABHC-2, the geometry is locked, influencing the hydrogen-bonding capability of the resulting amide.
-
Isomerism (Endo vs. Exo): The carboxyl group at C2 can be endo (pointing "down" away from the N-bridge) or exo (pointing "up" toward the N-bridge).
-
Exo-isomer: Mimics a compact folded state.
-
Endo-isomer: Extends the backbone vector, often used to disrupt helices or create novel secondary structures.
-
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Incorporating 7-ABHC-2 into a peptide sequence is non-trivial due to the steric hindrance at the bridgehead nitrogen. Standard HBTU/DIEA protocols often result in incomplete coupling (deletion sequences).
Objective: Efficient coupling of Fmoc-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid to a resin-bound peptide.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) – Chosen for superior reactivity with hindered amines.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) / TMP (2,4,6-Trimethylpyridine) or DIEA.
-
Solvent: DMF/NMP (1:1 ratio) – NMP improves swelling of resin and solubility of hydrophobic bridged analogs.
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell resin (e.g., Rink Amide, 0.6 mmol/g) in DMF for 30 minutes.
-
Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash 5x with DMF.
-
-
Pre-Activation (Critical Step):
-
In a separate vial, dissolve Fmoc-7-ABHC-2 (3.0 eq) and HATU (2.9 eq) in minimal NMP.
-
Add HOAt (3.0 eq) .
-
Add DIEA (6.0 eq) immediately before adding to the resin.
-
Why? Pre-activation ensures the active ester is formed before encountering the sterically hindered resin environment.
-
-
Coupling Reaction:
-
Add the pre-activated mixture to the resin.
-
Microwave Assistance (Recommended): Heat to 50°C for 20 minutes (25W power).
-
Alternative (Room Temp): Shake vigorously for 4-6 hours. The bridgehead nitrogen is a poor nucleophile due to steric shielding; extended time is mandatory.
-
-
Monitoring:
-
Perform a Chloranil Test (preferred over Kaiser test for secondary amines).
-
Result: If beads turn blue, coupling is incomplete. Re-couple using PyAOP or symmetric anhydride method.
-
-
Capping:
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Visualization: Structural Classification & Synthesis Logic
The following diagram illustrates the structural divergence of proline analogs and the decision logic for selecting 7-ABHC-2.
Figure 1: Decision tree for selecting bridged proline analogs. Note that 7-ABHC-2 diverges into the Beta/Gamma constraint pathway, distinct from the standard Methanoproline.
Applications & References
Key Applications
-
Epibatidine Analogs: 7-ABHC-2 is the direct carboxylic acid precursor to Epibatidine , a potent nicotinic acetylcholine receptor agonist. Researchers use this scaffold to synthesize non-opioid analgesics.
-
-Peptide Foldamers: Due to the extra carbon between the amine and carboxylate (N7-C1-C2-COOH), this molecule promotes specific helical folding patterns (e.g., 12-helix or 14-helix) distinct from
-peptides. -
Glutamate Analogs: The 2-substituted 7-azabicyclo system has been used to create conformationally constrained Glutamic Acid analogs to map NMDA receptor binding pockets.
References
-
Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc)
-
Conformational Analysis of Bridged Prolines
-
Commercial Availability & Physical Properties
-
Comparative Proline Analog Structures
Sources
- 1. researchgate.net [researchgate.net]
- 2. publicaciones.unirioja.es [publicaciones.unirioja.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. 2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
Validation of the Biological Activity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives: A Comparative Guide
As drug discovery and synthetic methodologies evolve, the demand for conformationally restricted scaffolds has surged. 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (Abh) and its derivatives represent a highly privileged class of bicyclic molecules. Characterized by a rigid nitrogen-bridged framework (the 7-azanorbornane nucleus), these compounds serve two primary, highly specialized roles: as conformationally locked analogs of proline in organocatalysis/peptidomimetics[1][2], and as ultra-high-affinity pharmacophores for neuronal nicotinic acetylcholine receptors (nAChRs)[3][4].
This guide provides a rigorous, data-driven comparison of 7-azabicyclo[2.2.1]heptane derivatives against standard monocyclic alternatives, detailing the causality behind their superior performance and providing self-validating protocols for empirical testing.
Mechanistic Pillar I: Conformational Restriction in Organocatalysis
In asymmetric organocatalysis, the transition state geometry dictates the enantiomeric excess (ee) of the product. Standard monocyclic β-proline suffers from pyrrolidine ring flipping (envelope conformations), which introduces flexibility into the transition state and degrades stereoselectivity[1].
The Causality of the [2.2.1] Bridge: By introducing a bridging nitrogen atom to form the 7-azabicyclo[2.2.1]heptane core, the pyrrolidine ring is locked into a single, rigid pucker. This architectural constraint fixes the spatial geometry of the carboxylic acid group relative to the secondary amine. During an aldol reaction, this rigidification forces the enamine intermediate to approach the electrophile via a singular, highly defined trajectory, drastically improving enantioselectivity compared to its monocyclic counterparts[1][5].
Quantitative Comparison: Direct Aldol Reaction
Reaction: Acetone + 4-nitrobenzaldehyde → β-hydroxy ketone.
| Catalyst | Structural Class | Conformational Flexibility | Typical Yield (%) | Enantiomeric Excess (ee %) |
| L-Proline | Monocyclic α-amino acid | Moderate | 60 - 68% | ~60 - 70% |
| Monocyclic β-Proline | Monocyclic β-amino acid | High | 70 - 75% | < 15% |
| 7-Azabicyclo[2.2.1] derivative (Abh) | Bicyclic β-amino acid | Rigid / Locked | > 85% | > 80% |
Mechanistic Pillar II: Neuropharmacology and nAChR Affinity
The 7-azabicyclo[2.2.1]heptane core is the foundational pharmacophore of epibatidine , an alkaloid isolated from the Epipedobates tricolor frog, renowned as one of the most potent nAChR agonists ever discovered[3][6].
The Causality of Receptor Affinity: High-affinity binding to the α4β2 nAChR subtype requires a precise distance (~5.5 Å) between a basic amine (cationic center) and a hydrogen-bond acceptor (e.g., a pyridine ring). The rigid 7-azabicyclo[2.2.1]heptane scaffold perfectly pre-organizes these two elements. Unlike flexible aliphatic chains that suffer a high entropic penalty upon binding, Abh derivatives are pre-locked in the bioactive conformation. Modifying the 2-position (e.g., with specific carboxylic acid derivatives or substituted pyridines) allows researchers to tune the selectivity between α4β2 and α7 receptor subtypes[7][8].
Quantitative Comparison: nAChR Binding Affinity ( )
Binding affinities measured via displacement of
| Ligand / Derivative | Target Receptor Subtype | Binding Affinity ( | Relative Potency vs Nicotine |
| Nicotine (Standard) | α4β2 | ~ 1.0 - 10.0 nM | 1x |
| Epibatidine | α4β2 | 0.045 nM[6] | ~ 100x |
| N-(3-pyridylmethyl)-Abh | α4β2 / General | 98.0 nM[9] | ~ 0.1x |
| 2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-Abh | α4β2 | 0.001 nM [7] | > 1,000x |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the biological and catalytic activities of these derivatives must be validated through rigorous, reproducible assays. Below are two self-validating protocols tailored for 7-azabicyclo[2.2.1]heptane derivatives.
Protocol A: Validation of Organocatalytic Enantioselectivity (Aldol Reaction)
This protocol validates the structural rigidity of the Abh derivative by measuring its stereocontrol in a benchmark carbon-carbon bond-forming reaction.
-
Reaction Setup: In a 5 mL vial, dissolve 4-nitrobenzaldehyde (0.5 mmol) in 2.0 mL of anhydrous acetone (which acts as both reactant and solvent) or a DMSO/acetone mixture.
-
Catalyst Addition: Add 10 mol% (0.05 mmol) of the enantiopure 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivative[1].
-
Incubation: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3).
-
Quenching & Extraction: Quench the reaction with saturated aqueous
(2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. -
Validation (Chiral HPLC): Purify the crude product via flash chromatography. Dissolve the purified β-hydroxy ketone in HPLC-grade Hexane/Isopropanol (90:10). Inject onto a Chiralpak AS-H column (flow rate: 1.0 mL/min, UV detection at 254 nm).
-
Self-Validation Check: The ratio of the integrated peak areas directly yields the enantiomeric excess. A baseline ee of <15% for monocyclic β-proline versus >80% for the Abh derivative confirms the mechanistic advantage of the bridged system.
Protocol B: Radioligand Binding Assay for nAChR Affinity
This protocol establishes the binding affinity (
-
Tissue Preparation: Homogenize male Sprague-Dawley rat brain (excluding cerebellum) in 50 mM Tris-HCl buffer (pH 7.4 at 4°C). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in fresh buffer and repeat centrifugation to wash the membranes.
-
Assay Incubation: In a 96-well plate, combine 100 µL of membrane suspension (~200 µg protein), 50 µL of
-epibatidine (final concentration 0.5 nM)[8], and 50 µL of the 7-azabicyclo[2.2.1]heptane derivative at varying concentrations ( to M). -
Equilibration: Incubate the plate at room temperature for 2 hours to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters rapidly with 3 × 3 mL of ice-cold Tris-HCl buffer.
-
Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.
-
Self-Validation Check: Calculate the
using non-linear regression (e.g., GraphPad Prism). Convert to using the Cheng-Prusoff equation: . Non-specific binding must be defined using 10 µM nicotine; if non-specific binding exceeds 20% of total binding, the membrane wash steps must be optimized.
Mandatory Visualizations
Mechanistic pathway of nAChR activation by 7-azabicyclo[2.2.1]heptane derivatives.
Experimental validation workflow for 7-azabicyclo[2.2.1]heptane derivatives.
References
-
Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. National Institutes of Health (NIH).[Link]
-
(IUCr) The 7-azanorbornane nucleus of epibatidine: 7-azabicyclo[2.2.1]heptan-7-ium chloride. International Union of Crystallography.[Link]
-
Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues. ChEMBL - EMBL-EBI.[Link]
-
Constrained β-Proline Analogues in Organocatalytic Aldol Reactions: The Influence of Acid Geometry. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkivoc.[Link]
-
Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry. PubMed.[Link]
-
Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1] oct-8yl]-phenyl-methanone Derivatives. Korea Science.[Link]
-
Development of Novel Nicotinic Receptor Mediated Therapeutic Agents: Synthesis and Biological Evaluation of Novel Epibatidine Analogues. ScholarWorks@UNO.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. journals.iucr.org [journals.iucr.org]
- 4. scholarworks.uno.edu [scholarworks.uno.edu]
- 5. Constrained beta-proline analogues in organocatalytic aldol reactions: the influence of acid geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Document: Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicy... - ChEMBL [ebi.ac.uk]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bridged Advantage: A Comparative Guide to the Bioactivity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid and Its Open-Chain Analogs
In the intricate world of drug discovery and peptide design, the conformational rigidity of a molecule can be the determining factor in its biological activity. The transition from a flexible, open-chain compound to a more constrained, bicyclic structure can profoundly influence receptor binding, selectivity, and overall efficacy. This guide provides an in-depth comparison of the bioactivity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, a conformationally restricted proline analog, and its more flexible open-chain counterparts. By examining the structural nuances and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to leverage conformational constraint in their own research endeavors.
The Principle of Conformational Constraint: Why Rigidity Matters
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to the binding site of a biological target. Open-chain molecules often possess a high degree of conformational flexibility, allowing them to adopt numerous shapes. While this flexibility can be advantageous in some contexts, it often comes at an energetic cost upon binding, as the molecule must adopt a single, bioactive conformation.
Conformationally constrained analogs, such as 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, pre-organize the key pharmacophoric elements into a more defined spatial arrangement. This "locked" conformation can lead to several advantages:
-
Enhanced Potency: By reducing the entropic penalty associated with the loss of conformational freedom upon binding, constrained analogs can exhibit higher affinity for their target receptors.
-
Increased Selectivity: A rigid structure is less likely to bind to off-target receptors that may require a different conformation for interaction, thus leading to improved selectivity and a better side-effect profile.
-
Improved Metabolic Stability: The rigid scaffold can shield susceptible chemical bonds from metabolic enzymes, leading to a longer biological half-life.
-
Valuable Structural Probes: Constrained analogs serve as powerful tools to probe the bioactive conformation of a ligand at its receptor.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a prime example of a constrained proline analog.[1][2] Proline itself is unique among the proteinogenic amino acids due to its cyclic side chain, which already imparts a degree of rigidity.[3] The introduction of an ethylene bridge in the 7-azabicyclo[2.2.1]heptane system further restricts the puckering of the five-membered ring and the orientation of the carboxylic acid group, making it an excellent scaffold for investigating the impact of conformational constraint.[1]
Comparative Bioactivity: The Bicyclic Scaffold vs. Open-Chain Flexibility
Direct comparative studies on the bioactivity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and its precise open-chain analogs are not extensively documented across all potential biological targets. However, valuable insights can be drawn from research on related N-substituted 7-azabicyclo[2.2.1]heptane derivatives and their corresponding open-chain pyrrolidine analogs.
A key study investigated a series of N-substituted 7-azabicyclo[2.2.1]heptanes and their analogous N-substituted pyrrolidines as ligands for sigma-2 (σ2) receptors. The findings revealed that while both classes of compounds could be designed to have high affinity, the 7-azabicyclo[2.2.1]heptane scaffold conferred greater selectivity for the σ2 subtype. This suggests that the steric bulk and conformational restriction imposed by the bicyclic structure are crucial for discriminating between receptor subtypes.
This principle can be extrapolated to other potential targets of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, which, as a proline analog, is a candidate for interaction with proline-recognizing proteins such as certain transporters and receptors. Two prominent examples are nicotinic acetylcholine receptors (nAChRs) and glycine transporters (GlyTs).
Potential Implications for Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in neurotransmission.[4] The binding of agonists to nAChRs is highly dependent on the spatial arrangement of key pharmacophoric features. The rigid structure of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid could enforce a specific orientation of the nitrogen atom and the carboxylic acid group that mimics the bioactive conformation of acetylcholine or other nicotinic ligands more effectively than a flexible open-chain analog. This could translate to higher binding affinity and potentially altered functional activity (agonist vs. antagonist).
Potential Implications for Glycine Transporters (GlyTs)
Glycine transporters, particularly GlyT1, are involved in regulating glycine concentrations in the synapse and are targets for the treatment of neurological disorders.[5] GlyT1 is known to transport N-methylglycine (sarcosine), and various inhibitors are based on N-substituted glycine or proline derivatives. The constrained conformation of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid could lead to a more favorable interaction with the transporter's binding site compared to a flexible N-acyl proline or a simple N-alkyl proline derivative, potentially resulting in a potent and selective inhibitor.
Experimental Data Summary
To illustrate the impact of conformational constraint, the following table summarizes hypothetical comparative binding data for 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and two representative open-chain analogs at a nicotinic acetylcholine receptor and a glycine transporter. This data is intended to be illustrative of the expected outcomes based on the principles discussed.
| Compound | Target | Binding Affinity (Ki, nM) |
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | α4β2 nAChR | 50 |
| N-acetyl-L-proline | α4β2 nAChR | 500 |
| N-ethyl-L-proline | α4β2 nAChR | >1000 |
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | Glycine Transporter 1 (GlyT1) | 100 |
| N-acetyl-L-proline | Glycine Transporter 1 (GlyT1) | 800 |
| N-ethyl-L-proline | Glycine Transporter 1 (GlyT1) | >2000 |
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for assessing the bioactivity of these compounds.
Protocol 1: Nicotinic Acetylcholine Receptor (α4β2 subtype) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human α4β2 nAChR expressed in a suitable cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the human α4β2 nAChR
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [³H]-Epibatidine (a high-affinity nAChR ligand)
-
Non-specific binding control: Nicotine (100 µM)
-
Test compounds: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and open-chain analogs
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Procedure:
-
Cell Membrane Preparation:
-
Culture α4β2-HEK293 cells to confluency.
-
Harvest cells by scraping and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold Binding Buffer and homogenize using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Binding Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well microplate, add 50 µL of Binding Buffer to the "total binding" wells.
-
Add 50 µL of 100 µM nicotine to the "non-specific binding" wells.
-
Add 50 µL of varying concentrations of the test compounds to the "competition" wells.
-
Add 50 µL of [³H]-Epibatidine (at a final concentration close to its Kd, e.g., 0.1-0.5 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 20-50 µg of protein) to all wells.
-
Incubate the plate at room temperature for 2-3 hours with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Binding Buffer.
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation fluid to each vial and allow to equilibrate overnight.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Glycine Transporter 1 (GlyT1) [³H]-Glycine Uptake Assay
This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled glycine into cells expressing human GlyT1.
Materials:
-
CHO or HEK293 cells stably expressing human GlyT1
-
Cell culture medium and supplements
-
Krebs-Ringer-HEPES (KRH) buffer: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4
-
Radioligand: [³H]-Glycine
-
Non-specific uptake control: A known GlyT1 inhibitor (e.g., ALX-5407) at a high concentration (10 µM)
-
Test compounds: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid and open-chain analogs
-
24-well or 96-well cell culture plates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Cell Plating:
-
Seed the GlyT1-expressing cells into 24-well or 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with 0.5 mL of KRH buffer containing either vehicle, the non-specific uptake control, or varying concentrations of the test compounds.
-
Initiate the uptake by adding 0.5 mL of KRH buffer containing [³H]-Glycine (at a final concentration close to its Km, e.g., 10-20 µM) to each well.
-
Incubate for a short period (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRH buffer.
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
In parallel wells, determine the protein concentration of the cell lysates to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the key concepts and experimental workflows.
Caption: Conformational states and receptor binding of open-chain vs. bicyclic analogs.
Caption: Experimental workflows for bioactivity assessment.
Conclusion
The strategic use of conformational constraint is a powerful tool in modern drug discovery. The 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid scaffold serves as an exemplary case of how restricting the flexibility of a molecule can potentially lead to enhanced bioactivity and selectivity. While direct comparative data with its open-chain analogs is still emerging, the foundational principles of medicinal chemistry and the available evidence strongly suggest that the bicyclic structure offers significant advantages. By providing detailed experimental protocols, we hope to empower researchers to further investigate these structure-activity relationships and unlock the full potential of conformationally constrained molecules in their therapeutic and research applications.
References
- Huck, B. R., Fisk, J. D., Guzei, I. A., Carlson, H. A., & Gellman, S. H. (2003). Secondary structural preferences of 2,2-disubstituted pyrrolidine-4-carboxylic acid oligomers: β-Peptide foldamers that cannot form internal hydrogen bonds. Journal of the American Chemical Society, 125(30), 9035–9037.
- Ikeda, M., Sato, T., & Ishibashi, H. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
- Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(26), 545-548.
- Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature reviews. Drug discovery, 12(11), 866–885.
- Avenoza, A., Cativiela, C., Busto, J. H., Peregrina, J. M., & Rodríguez, F. (2002). Synthesis of new conformationally constrained β-functionalised proline analogues with a 7-azabicyclo[2.2.1]heptane skeleton. Tetrahedron: Asymmetry, 13(1), 95-102.
- Beausoleil, E., & Lubell, W. D. (2008). Proline and its analogues: conformational control of peptide and protein structure and function. Topics in Current Chemistry, 284, 1-76.
- Portoghese, P. S., Telang, V. G., & Takemori, A. E. (1971). 2-Oxa-5-azabicyclo[2.2.1]heptane. A new rigid skeleton for the design of drugs. Journal of Medicinal Chemistry, 14(2), 144-148.
- Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050–2056.
- Thamm, P., & Hofmann, H. J. (2003). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 135-166). Georg Thieme Verlag.
- Telvekar, V. N. (2012). Proline derivatives and analogs. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 175-206). Wiley-VCH Verlag GmbH & Co. KGaA.
- Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual review of pharmacology and toxicology, 47, 699–729.
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
- Zipp, G. G., et al. (2014). Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders. Bioorganic & medicinal chemistry letters, 24(16), 3886–3890.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Wermuth, C. G. (2006). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (3rd ed., pp. 185-204). Academic Press.
- Kawahata, M., Otani, Y., Kawahata, M., Yamaguchi, K., & Ohwada, T. (2010). Water-stable helical structure of tertiary amides of bicyclic β-amino acid bearing 7-azabicyclo[2.2.1]heptane. Full control of amide cis−trans equilibrium by bridgehead substitution. Journal of the American Chemical Society, 132(41), 14780–14789.
- Cativiela, C., & Ordóñez, M. (2009). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 14(11), 4539–4595.
- Rahman, M. M., Teng, J., & Unwin, N. (2022). Conformational dynamics of a nicotinic receptor neurotransmitter binding site. eLife, 11, e78441.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmoudy, A. M. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar.
- Che, D., et al. (2005). Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. Journal of medicinal chemistry, 48(10), 3463–3466.
- Gleitsman, K. R., et al. (2013). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. The Journal of biological chemistry, 288(22), 15636–15644.
- Dwoskin, L. P., et al. (2001). Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. Bioorganic & medicinal chemistry, 9(12), 3193–3201.
- Di Marzo, V., & Piscitelli, F. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 779.
- Hart, B. P., & Rapoport, H. (1999). Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue. The Journal of Organic Chemistry, 64(6), 2050-2056.
- Wang, S., et al. (2023).
-
PubChem. (n.d.). 7-Azabicyclo(2.2.1)heptane. Retrieved from [Link]
Sources
- 1. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.cn]
- 4. Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the conformational rigidity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Title: Comparative Guide: Assessing the Conformational Rigidity of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid (7-Abhc-2)
Executive Summary
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (7-Abhc-2) represents a specialized class of conformationally constrained amino acids. Unlike its isomer, the
Its defining feature is the nitrogen atom located at the bridgehead (position 7), which induces significant pyramidalization of the amide nitrogen . This structural constraint forces non-planar amide geometries, drastically altering the cis/trans isomerization barriers (
Part 1: The Conformational Landscape
Structural Basis of Rigidity
The [2.2.1] bicyclic system (norbornane-like) locks the cyclohexane ring into a rigid boat conformation. This scaffold eliminates the ring puckering fluctuations observed in the pyrrolidine ring of Proline.
-
The "Twisted Amide" Phenomenon: In 7-Abhc-2, the amine nitrogen is part of the strained bridge (N7). Geometric constraints prevent this nitrogen from achieving the planar
hybridization required for ideal amide resonance. Consequently, amides formed at N7 are pyramidal and twisted . -
Stereochemical Locking: The carboxylic acid at position 2 exists in either endo or exo orientations relative to the bridge. This stereocenter is fixed, unlike the flexible side chains of linear amino acids.
Comparative Analysis: 7-Abhc-2 vs. Alternatives
The following table contrasts 7-Abhc-2 with L-Proline (standard
| Feature | 7-Abhc-2 (Rigid | L-Proline (Rigid | |
| Backbone Type | Bicyclic | Monocyclic | Acyclic |
| Ring Pucker | Locked (Rigid Boat) | Dynamic (Envelope/Twist) | N/A (Free Rotation) |
| Amide Geometry | Non-Planar / Pyramidal | Planar (mostly) | Planar |
| Highly Constrained (~Fixed) | Restricted (-60° to -75°) | Flexible (-180° to +180°) | |
| Tunable (Substituent dependent) | Favor trans (usually 4:1) | Exclusively trans | |
| Rotational Barrier | Lower (due to ground state destabilization) | High (~20 kcal/mol) | High (~20 kcal/mol) |
Critical Insight: Paradoxically, the high rigidity of the ring system in 7-Abhc-2 can lead to a lower energetic barrier for amide bond rotation compared to Proline. The ground-state destabilization (twisted amide) raises the energy of the starting material closer to the transition state.
Part 2: Experimental Assessment Protocols
To validate the conformational rigidity of 7-Abhc-2 in your specific peptide sequence, follow this self-validating workflow.
Protocol A: NMR Determination of Amide Geometry ( )
Objective: Quantify the ratio of cis and trans rotamers and assess the "twist" of the amide bond.
-
Sample Preparation: Dissolve the N-acetylated methyl ester of 7-Abhc-2 (or your peptide) in
or (5-10 mM). -
1H NMR Acquisition: Acquire spectra at 298 K.
-
Signal Identification: Focus on the bridgehead protons (H1 and H4). Due to the asymmetry induced by the N-acyl group, cis and trans rotamers will show distinct chemical shifts for H1/H4.
-
Quantification: Integrate the H1/H4 peaks for both rotamers.
-
Variable Temperature (VT) NMR: Heat sample from 298 K to 350 K in 10 K increments.
-
Validation: If peaks coalesce rapidly, the rotational barrier is low (characteristic of twisted 7-aza amides). If distinct peaks persist, the barrier is high.
-
Protocol B: Circular Dichroism (CD) for Secondary Structure
Objective: Determine if 7-Abhc-2 induces stable helices in oligomers (e.g.,
-
Baseline: Prepare a control oligomer using
-Alanine (flexible). -
Test Sample: Prepare the 7-Abhc-2 containing oligomer (e.g., hexamer).
-
Measurement: Record Far-UV CD (190–250 nm) in methanol and water.
-
Interpretation:
-
14-Helix Signature: Look for a maximum around 200 nm and a minimum around 215 nm (characteristic of specific
-peptide helices). -
Rigidity Check: Compare spectra in methanol vs. water. A rigid scaffold like 7-Abhc-2 should maintain secondary structure even in water (where H-bonds are competed), whereas flexible controls will denature.
-
Part 3: Visualization of Rigidity Assessment
The following diagram illustrates the logical workflow for characterizing the unique "Twisted Amide" rigidity of 7-Abhc-2.
Caption: Workflow for distinguishing the unique "twisted amide" rigidity of 7-Abhc-2 from standard planar amides using X-ray and NMR metrics.
Part 4: Scientific Rationale & Mechanism
The utility of 7-Abhc-2 lies in its ability to decouple backbone rigidity from amide planarity .
In standard peptide design, rigidity is often introduced via Proline or
Why this matters for Drug Design:
-
Proteolytic Stability: The non-planar amide bond is a poor substrate for proteases, which typically require a planar transition state for cleavage.
-
Novel Vectorization: The exo or endo carboxylic acid allows side-chains to be projected in vectors inaccessible to standard
-helices or -sheets. -
Entropy Reduction: By locking the
bond within the bicycle, the entropic cost of binding to a receptor is significantly reduced compared to linear -amino acids.
References
-
Otani, Y., et al. (2018). "Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold." Molecules. Link
-
Ohwada, T., et al. (2003).[1] "An Evaluation of Amide Group Planarity in 7-Azabicyclo[2.2.1]heptane Amides. Low Amide Bond Rotation Barrier in Solution." Journal of the American Chemical Society. Link
-
Cheng, Y., et al. (2024).[2] "Complete amide cis–trans switching synchronized with disulfide bond formation and cleavage in a proline-mimicking system." Chemical Science. Link
-
Hart, B. P., & Rapoport, H. (1999). "Conformationally Constrained 7-Azabicyclo[2.2.1]heptane Amino Acids. Synthesis of a Glutamic Acid Analogue." The Journal of Organic Chemistry. Link
-
Sigma-Aldrich. "(1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid Product Page."[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Complete amide cis – trans switching synchronized with disulfide bond formation and cleavage in a proline-mimicking system - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01096E [pubs.rsc.org]
- 3. (1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
comparative binding studies of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid based ligands
[1]
Executive Summary
This guide provides a technical analysis of ligands derived from the 7-azabicyclo[2.2.1]heptane scaffold.[1][2] While the parent 7-azabicyclo[2.2.1]heptane-2-carboxylic acid serves as a crucial conformationally restricted amino acid building block, its derivatization—particularly the replacement of the carboxyl moiety with heteroaromatic rings—yields some of the most potent Nicotinic Acetylcholine Receptor (nAChR) agonists known, such as Epibatidine .
This document compares the binding profiles of these ligands against standard cholinergic modulators, details the structural determinants of their picomolar affinity, and provides a validated radioligand binding protocol for researchers in neuropharmacology and drug discovery.
Structural Logic & Pharmacophore Analysis
The 7-azabicyclo[2.2.1]heptane core is a rigidified bicycle that forces substituents into fixed spatial orientations.[3] This rigidity is the primary driver of the exceptional affinity observed in this class, as it minimizes the entropic penalty upon receptor binding.
Key Structural Determinants (SAR)
-
Bicyclic Scaffold: The [2.2.1] bridge locks the nitrogen lone pair and the C2-substituent distance, mimicking the bioactive conformation of Acetylcholine (ACh) and Nicotine but with greater constraint.
-
C2-Stereochemistry (Exo vs. Endo): The exo-isomers consistently display significantly higher affinity (up to 1000-fold) for nAChRs compared to endo-isomers.[3] The exo-orientation aligns the heteroaromatic substituent (e.g., chloropyridine) with the hydrophobic "Trp-Tyr-Tyr" box in the receptor binding site.[3]
-
Bridgehead Nitrogen: The secondary amine at position 7 (or methylated tertiary amine) is crucial for the cation-
interaction with Trp149 (in subunits).
Diagram 1: Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical flow from the core scaffold to high-affinity ligands, highlighting the critical modifications.
Caption: SAR logic flow showing how the rigid scaffold, combined with exo-stereochemistry and heteroaryl substitution, converges to produce high-affinity nAChR ligands.
Comparative Binding Performance
The following table synthesizes binding affinity data (
Table 1: Comparative
| Ligand | Structure Note | Selectivity Ratio ( | Performance Context | ||
| Epibatidine | Exo-2-(6-chloro-3-pyridyl) | 0.04 | 16 | ~400 | The "Gold Standard" for affinity.[3] Extremely potent but toxic due to lack of subtype selectivity. |
| Compound 2i | Exo-2-(2'-Cl-3'-NH2-pyridyl) | 0.001 | 14 | 14,000 | Highest Potency. Amino substitution dramatically increases affinity and selectivity for |
| Epiboxidine | Exo-2-(3-methyl-5-isoxazolyl) | 0.76 | 95 | 125 | Reduced toxicity profile; replaces pyridine with isoxazole.[3] |
| Nicotine | Reference Standard | 1.0 - 5.0 | > 1,000 | > 200 | Natural agonist.[3] Significantly lower affinity than the azabicyclic analogs. |
| Acetylcholine | Endogenous Ligand | ~10 - 100 | > 10,000 | N/A | Rapidly hydrolyzed; used as baseline for functional efficacy ( |
| UB-165 | Diazine analogue | 0.23 | 210 | ~900 | Demonstrates bioisosteric replacement of pyridine with diazine retains potency.[3] |
Data Sources: Compiled from Carroll et al. (2002), Liang et al. (1997), and BindingDB archives.
Technical Insight:
The Compound 2i derivative illustrates that adding an electron-donating amino group to the pyridine ring (position 3') creates an additional hydrogen bond donor/acceptor motif, tightening the binding within the
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the equilibrium dissociation constant (
Validation: This protocol uses [
Materials
-
Source Tissue: Rat cerebral cortex (rich in
). -
Radioligand: [
H]-Epibatidine (Specific Activity: ~30-50 Ci/mmol).[3] -
Non-specific Control: 300
M (-)-Nicotine tartrate or 10 M Cytisine.[3] -
Buffer: 50 mM Tris-HCl, pH 7.4 (at 4°C), containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl
, 1 mM MgCl .
Workflow Steps
-
Membrane Preparation (P2 Fraction):
-
Homogenize tissue in ice-cold sucrose (0.32 M).
-
Centrifuge at 1,000 x g for 10 min (discard pellet).
-
Centrifuge supernatant at 20,000 x g for 20 min.
-
Resuspend pellet in ice-cold hypotonic buffer (Tris-HCl) to lyse synaptosomes.
-
Wash twice by centrifugation. Resuspend final pellet in Assay Buffer.
-
-
Incubation:
-
Total Binding: 150
L Membrane prep + 50 L [ H]-Epibatidine (0.5 nM final) + 50 L Vehicle.[3] -
Non-Specific Binding (NSB): As above, but replace Vehicle with 300
M Nicotine. -
Test Sample: As above, but replace Vehicle with increasing concentrations of the 7-azabicyclo ligand (
to M). -
Condition: Incubate for 60-90 minutes at 20-24°C (Room Temp). Note: Room temp ensures equilibrium is reached for these slow-dissociating ligands.[3]
-
-
Termination & Filtration:
-
Rapidly filter through Whatman GF/B filters (pre-soaked in 0.5% Polyethyleneimine (PEI) for 2 hours to reduce filter binding).
-
Wash filters 3x with 4 mL ice-cold buffer using a cell harvester.[3]
-
-
Quantification:
-
Transfer filters to scintillation vials.
-
Add 5 mL scintillation cocktail.
-
Count radioactivity (CPM) after 12 hours equilibration.
-
Diagram 2: Binding Assay Workflow
This workflow visualizes the critical steps to ensure reproducibility and minimize artifacts.
Caption: Step-by-step radioligand binding workflow for 7-azabicyclo[2.2.1]heptane ligands using [3H]-Epibatidine.
Mechanistic Insights & Causality
Why Pre-soak Filters in PEI?
The 7-azabicyclo[2.2.1]heptane scaffold is highly lipophilic and cationic. These ligands tend to stick non-specifically to glass fiber filters. Pre-soaking in Polyethyleneimine (PEI) , a cationic polymer, coats the anionic sites on the glass fiber, electrostatically repelling the cationic ligand and significantly reducing background noise (Non-Specific Binding).
Why use [ H]-Epibatidine over [ H]-Nicotine?
While Nicotine is the natural ligand, [
References
-
Carroll, F. I., et al. (2002). "Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues." Journal of Medicinal Chemistry.
-
Liang, F., et al. (1997).[1][8] "Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane." Journal of Medicinal Chemistry.
-
BindingDB. (n.d.). "Binding Affinity Data for Epibatidine and Analogs." Binding Database.
-
Anderson, D. J., et al. (2008). "Pharmacology of alpha7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells." British Journal of Pharmacology.
-
Horti, A. G., et al. (2013). "PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18F-AZAN." Journal of Nuclear Medicine.
Sources
- 1. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane | RTI [rti.org]
- 2. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki Summary [bindingdb.org]
- 4. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2',3'-disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2-exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide to the Safe Handling and Disposal of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid
As drug development and synthetic methodologies increasingly rely on rigid, stereodefined scaffolds, compounds like 7-azabicyclo[2.2.1]heptane-2-carboxylic acid (and its Boc-protected or hydrochloride salt derivatives) have become staples in the laboratory. However, the presence of a bridged nitrogen atom within a strained bicyclic framework dictates specific end-of-life management protocols. Improper disposal not only violates environmental compliance but poses acute laboratory safety risks.
This guide synthesizes chemical causality with field-proven methodologies to establish a robust, self-validating disposal system for researchers and safety officers.
Chemical Causality and Hazard Profiling
Why does this specific compound require specialized disposal? The answer lies in its molecular architecture. The bicyclic amine structure is highly stable under ambient conditions but generates significant volumes of nitrogen oxides (NOx) upon thermal decomposition. Furthermore, the free acid and its hydrochloride salts are classified as acute irritants, carrying specific hazard statements for oral toxicity, skin irritation, and severe eye irritation (H302, H315, H319, H335)[1].
When handling the material for disposal, the flammability of its organic solutions and the potential for hazardous dust formation in its solid state necessitate strict engineering controls[2]. Standard aqueous discharge (down the drain) is strictly prohibited due to the compound's potential to disrupt local aquatic ecosystems and wastewater treatment microbiomes[3].
Quantitative Disposal Parameters
| Parameter | Value / Classification | Logistical Implication for Disposal |
| Molecular Weight | 141.17 g/mol (Free base) | Low MW contributes to volatility upon heating; requires sealed transport. |
| Nitrogen Content | ~9.9% by mass | Generates acidic NOx gases during combustion; mandates alkaline scrubbing. |
| Hazard Codes | H302, H315, H319, H335 | Acute irritant; mandates Level C PPE (nitrile gloves, goggles) during handling[1]. |
| Solubility Profile | Soluble in polar organics | Compatible with standard non-halogenated solvent waste streams (e.g., EtOH, EtOAc). |
| Thermal Stability | Decomposes before boiling | Cannot be distilled for recovery; thermal destruction is the only viable pathway. |
The Self-Validating Disposal Protocol
To ensure absolute safety, every disposal workflow must be self-validating —meaning the process inherently proves its own safety before allowing the operator to proceed to the next step.
Step 1: State Characterization and Quenching
-
Causality: Solid waste and solution waste react differently during transport and incineration. Fine powders present an inhalation and deflagration hazard.
-
Action: If the waste is a solid (e.g., unused reagent or crystallized byproduct), dissolve it in a minimal amount of a combustible, non-halogenated solvent (like ethanol or ethyl acetate) inside a fume hood. This prevents hazardous dust formation and ensures uniform combustion later[2].
-
Validation: Visually confirm complete dissolution. A completely clear solution validates that no reactive solid particulates remain to cause localized thermal spikes during bulk transport.
Step 2: The Micro-Scale Compatibility Check (Self-Validation)
-
Causality: Mixing incompatible waste streams (e.g., mixing this carboxylic acid with strong oxidizers or incompatible bases) can cause exothermic reactions, leading to carboy over-pressurization and rupture.
-
Action: Before transferring the dissolved bicyclic acid into the primary laboratory organic waste carboy, extract a 5 mL aliquot of the bulk waste into a borosilicate test vial. Slowly add 1 mL of the 7-azabicyclo[2.2.1]heptane-2-carboxylic acid waste solution.
-
Validation: Monitor the vial for 10 minutes. The absence of gas evolution, phase separation, or temperature increase (measured via an IR thermometer) validates chemical compatibility. Only upon passing this test should bulk transfer proceed.
Step 3: Transfer and Containment
-
Causality: Halogenated and non-halogenated wastes require different incineration temperatures. Mixing them unnecessarily increases disposal costs and environmental burden.
-
Action: Transfer the validated waste into a designated "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) container. If reusing a container, ensure it is triply rinsed before introducing the waste to prevent cross-contamination[3].
Step 4: Controlled Incineration with Flue Gas Scrubbing
-
Causality: The bridged nitrogen must be completely oxidized to prevent the release of toxic intermediates. Standard open burning is insufficient and illegal.
-
Action: Transfer the sealed, labeled containers to a licensed chemical destruction facility. The facility must utilize an incinerator equipped with an afterburner and an alkaline flue gas scrubber[2].
-
Validation: The facility's continuous emission monitoring system (CEMS) validates the destruction by confirming that NOx levels in the exhaust fall below regulatory environmental thresholds before atmospheric release.
Waste Stream Logical Relationship
The following diagram illustrates the critical decision points and material flow for the compliant destruction of this compound.
Workflow for the segregation and thermal destruction of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid.
References
-
Title: 2S-7-Aza-bicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl ester - Safety Data Sheet | Source: chemicalbook.com | URL: 3
-
Title: 7-boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid SAFETY DATA SHEET | Source: capotchem.cn | URL: 2
-
Title: AB472343 | CAS 876376-07-7 | Source: abcr.com | URL: 1
Sources
Personal protective equipment for handling 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
Handling structurally complex compounds like 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid requires more than a generic approach to laboratory safety. As a conformationally restricted proline analog widely utilized in peptide synthesis and drug discovery, this compound presents specific physicochemical risks.
This guide provides a self-validating system of operational and personal protective equipment (PPE) protocols, ensuring that every safety measure is directly linked to the chemical's mechanistic hazard profile.
Chemical Profile & Mechanistic Hazard Assessment
Before selecting PPE, we must understand the causality behind the chemical's hazards. According to standard Safety Data Sheets (SDS) for 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid (and its hydrochloride or BOC-protected derivatives)[1], the compound presents the following primary risks:
-
H302 (Harmful if swallowed): The biological activity of the azabicyclo framework can interact with off-target receptors if accidentally ingested[1].
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound contains both a secondary amine (often protonated as an HCl salt) and a carboxylic acid moiety. These functional groups can disrupt the lipid bilayer of cellular membranes in the skin and ocular tissue, leading to localized inflammation[1].
-
H335 (May cause respiratory irritation): Supplied as a crystalline solid or powder, aerosolized particulates can easily deposit in the upper respiratory tract. The localized pH shift caused by the acidic/basic functional groups leads to mucosal irritation[1].
Core PPE Requirements: A Self-Validating System
To establish a trustworthy safety envelope, PPE must be selected based on the specific physicochemical properties of the compound, aligning with[2].
-
Hand Protection (Gloves):
-
Selection: Minimum 4-mil Nitrile (NBR) gloves.
-
Causality: Nitrile provides excellent chemical resistance against polar organic acids and amines compared to latex, which is highly permeable to many organic compounds. Operational Check: If the compound is dissolved in a highly penetrating organic solvent (e.g., DMSO during peptide coupling), standard nitrile will rapidly degrade. In such cases, double-gloving or using specialized laminate gloves is required to maintain the barrier[3].
-
-
Eye and Face Protection:
-
Selection: ANSI Z87.1-certified chemical splash goggles.
-
Causality: Standard safety glasses with side shields protect against flying debris but fail to prevent fine powders or aerosolized solutions from reaching the eye via air currents. Goggles form a tight facial seal, directly mitigating the H319 (serious eye irritation) hazard[4].
-
-
Body Protection:
-
Selection: Flame-resistant, knee-length laboratory coat and closed-toe, non-porous shoes.
-
Causality: The lab coat acts as a disposable barrier against H315 (skin irritation). It must feature snap closures so it can be rapidly removed in the event of a chemical spill.
-
-
Respiratory Protection & Engineering Controls:
-
Selection: Chemical Fume Hood (Face velocity 80-100 fpm). If weighing large quantities outside a hood is unavoidable, an N95 or P100 particulate respirator is required[5].
-
Causality: Engineering controls are always the first line of defense. The fume hood aggressively ventilates aerosolized particulates away from the operator's breathing zone, neutralizing the H335 hazard before respiratory PPE is even needed[6].
-
Quantitative Data Summary
The following table summarizes the PPE specifications and operational limits for handling this compound.
| PPE Category | Specification / Material | Target Hazard | Replacement / Breakthrough Protocol |
| Gloves | 100% Nitrile (≥ 4 mil thickness) | H315 (Skin Irritation) | Replace immediately if contaminated, punctured, or after 2 hours of continuous use. |
| Eyewear | ANSI Z87.1 Chemical Splash Goggles | H319 (Eye Irritation) | Inspect rubber seals prior to use; clean after every shift. |
| Body | 100% Cotton or Flame-Resistant Lab Coat | H315 (Skin Irritation) | Launder weekly via institutional service; never wash at home. |
| Respirator | N95 / P100 (If hood is unavailable) | H335 (Respiratory) | Discard after single use or if breathing resistance noticeably increases. |
Step-by-Step Operational Protocol
This methodology ensures that the transfer and weighing of the compound do not compromise the laboratory environment.
-
Preparation: Verify that the chemical fume hood is fully operational and within calibration. Clear the workspace of unnecessary clutter to prevent accidental spills.
-
PPE Donning: Put on the lab coat, chemical splash goggles, and nitrile gloves. Ensure no skin is exposed between the glove cuff and the lab coat sleeve.
-
Static Mitigation: 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a dry powder that can accumulate static charge. Use an anti-static weighing boat and a grounded micro-spatula to prevent the powder from repelling and aerosolizing upon transfer.
-
Weighing: Place the analytical balance inside the fume hood (or a dedicated ventilated weighing enclosure). Carefully transfer the required mass.
-
Solubilization: If preparing a stock solution, add the solvent directly to the weighing vessel inside the fume hood before transporting the material to the bench. This traps the powder in the liquid phase, eliminating inhalation risks.
-
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using water or a mild alcohol solution) to capture any microscopic dust. Dispose of the towel in a solid hazardous waste container.
Spill Response and Disposal Plan
In the event of an accidental release, follow this self-validating response logic to prevent exposure:
-
Assess & Isolate: If a large quantity of powder is spilled outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of airborne dust[7].
-
Ventilate: Ensure room exhaust is functioning. Never use a standard vacuum cleaner, as the exhaust will aerosolize the fine powder throughout the lab.
-
Containment & Cleanup:
-
Don fresh PPE (including a P100 respirator if the spill is extensive and outside of ventilation).
-
Lightly moisten the spilled powder with water or an appropriate solvent to suppress dust generation.
-
Carefully sweep the moistened material using a dedicated chemical spill brush and dustpan.
-
-
Disposal: Transfer the collected material and all contaminated cleanup supplies (paper towels, gloves) into a sealable, chemically compatible hazardous waste container. Label as "Hazardous Solid Waste: Contains 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid." Do not flush down the sink, as synthetic organic acids must be treated and incinerated according to EPA and local environmental regulations[8].
Operational Workflow Visualization
The following diagram maps the logical progression from hazard assessment to operational execution and spill response.
Logical workflow for the safe handling and spill response of 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid.
References
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment (PPE) Standards." OSHA.[Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.[Link]
-
University of Georgia Research. "Personal Protective Equipment (PPE) Hazard Assessment." UGA.[Link]
-
The EI Group. "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations." The EI Group. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.uga.edu [research.uga.edu]
- 4. osha.gov [osha.gov]
- 5. General Guidance on PPE & Hazard Assessments for Lab | Campus Operations [campusoperations.temple.edu]
- 6. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. osha.gov [osha.gov]
- 8. ei1.com [ei1.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
